L-Ornithine Ethyl Ester Dihydrochloride: A Technical Monograph
Topic: H-Orn-OEt·2HCl Chemical Properties and Structure Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary H-Orn-OEt·2HCl (L-Ornithine ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: H-Orn-OEt·2HCl Chemical Properties and Structure
Content Type: Technical Monograph
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
H-Orn-OEt·2HCl (L-Ornithine ethyl ester dihydrochloride) is a critical amino acid derivative utilized primarily as a chiral building block in peptide synthesis and medicinal chemistry. As the ethyl ester form of the non-proteinogenic amino acid L-Ornithine, it serves as a protected C-terminal intermediate, preventing racemization and unwanted side reactions during fragment condensation.
This guide provides a comprehensive technical analysis of H-Orn-OEt·2HCl, detailing its structural parameters, synthesis protocols, physicochemical stability, and applications in the development of arginine mimetics and urea cycle therapeutics.
Chemical Identity & Structural Analysis[1]
H-Orn-OEt·2HCl is the dihydrochloride salt of the ethyl ester of L-ornithine.[1][] Structurally, it possesses a primary
-amine, a -amine (side chain), and an ethyl ester moiety at the C-terminus. The "2HCl" designation indicates that both amino groups are protonated, rendering the molecule a cationic salt with high water solubility.
The following diagram illustrates the connectivity and functional groups of the molecule in its salt form.
Figure 1: Functional topology of H-Orn-OEt[3][1][][4][5][6][7][8][9][10][11][12]·2HCl showing protonation sites.
Synthesis & Manufacturing Protocol
The synthesis of H-Orn-OEt·2HCl is typically achieved via the Fischer esterification of L-Ornithine monohydrochloride using thionyl chloride in absolute ethanol. This method is preferred for its high yield and the simultaneous formation of the dihydrochloride salt, which precipitates easily.
Experimental Protocol: Fischer Esterification
Note: This procedure must be performed in a fume hood due to the generation of SO₂ and HCl gases.
Addition: Add L-Ornithine monohydrochloride in portions to the stirred solution.
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4–6 hours until the solution becomes clear.
Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and
.
Crystallization: Triturate the resulting oil or semi-solid with cold diethyl ether to induce crystallization.
Purification: Filter the white solid, wash with ether, and dry under vacuum over
or KOH pellets.
Synthesis Workflow Diagram
Figure 2: Fischer Esterification workflow for H-Orn-OEt·2HCl synthesis.
Physicochemical Stability & Handling[8][14][15]
Stability Profile
Hydrolysis: The ethyl ester bond is susceptible to hydrolysis under basic conditions (
) or enzymatic action (esterases). In aqueous solution at neutral pH, it is relatively stable for short periods (24–48 hours) but should be prepared fresh.
Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Absorption of atmospheric moisture can lead to clumping and hydrolysis (autocatalysis by residual acid).
Thermal Stability: Stable up to its melting point (170°C). Avoid prolonged exposure to temperatures
during storage.
Storage & Safety (MSDS Highlights)
Storage: Store at 2–8°C in a tightly sealed container. Use a desiccator for long-term storage.
PPE: Wear gloves, safety goggles, and a lab coat. The compound is an irritant to eyes, skin, and the respiratory tract.[14]
Incompatibility: Strong oxidizing agents and strong bases (which cause free-basing and rapid hydrolysis).
Applications in Drug Development[10][17]
Peptide Synthesis (Monomer Utility)
H-Orn-OEt·2HCl is used to introduce the ornithine residue at the C-terminus of a peptide chain. Because ornithine is non-proteinogenic, it is often used to:
Modify Peptide Stability: Ornithine residues are resistant to trypsin cleavage (unlike Arginine or Lysine), enhancing the metabolic stability of peptide drugs.
Lactamization: The
-amine can be selectively deprotected (if orthogonally protected initially) to form side-chain-to-tail lactam bridges, constraining peptide conformation.
Precursor for Arginine Mimetics
In medicinal chemistry, H-Orn-OEt·2HCl serves as a scaffold for synthesizing Arginine analogs. By guanylating the
-amine, researchers can synthesize L-Arginine ethyl ester or novel NOS (Nitric Oxide Synthase) inhibitors.
Biological Context (Urea Cycle)
Ornithine is a central intermediate in the urea cycle.[] The ethyl ester form is investigated for its potential as a prodrug. The esterification increases lipophilicity, potentially enhancing cellular uptake before intracellular esterases convert it back to the active L-Ornithine species, which aids in ammonia detoxification.
Application Logic Diagram
Figure 3: Primary application vectors for L-Ornithine Ethyl Ester Dihydrochloride.
References
ChemicalBook. (2025). Ethyl L-ornithine dihydrochloride Properties and Suppliers. Retrieved from
Sigma-Aldrich. (n.d.). H-Orn-OEt[3][1][4][6]·2HCl Product Specification. Retrieved from
BenchChem. (2025).[14][15] Synthesis of L-Eflornithine from L-Ornithine: A Technical Guide. Retrieved from
Capot Chemical. (n.d.). H-Orn-OEt.2HCl MSDS and Structure. Retrieved from
An In-depth Technical Guide to L-Ornithine Ethyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract L-Ornithine ethyl ester dihydrochloride (CAS 84772-29-2) is an ethyl ester derivative of the non-proteinogenic amino acid L-ornithine. This modific...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ornithine ethyl ester dihydrochloride (CAS 84772-29-2) is an ethyl ester derivative of the non-proteinogenic amino acid L-ornithine. This modification is designed to enhance the bioavailability of L-ornithine, a key intermediate in the urea cycle. This technical guide provides a comprehensive overview of L-ornithine ethyl ester dihydrochloride, including its chemical and physical properties, synthesis, and purification. It delves into its biological activities and mechanisms of action, particularly its role in ammonia detoxification, muscle performance and recovery, and wound healing. Furthermore, this guide outlines its applications in research and drug development, details analytical methodologies for its characterization, and provides essential information on its handling and safety. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and applications of this compound.
Introduction: The Rationale for L-Ornithine Esterification
L-ornithine is a crucial amino acid involved in several metabolic pathways, most notably the urea cycle, where it plays a vital role in the detoxification of ammonia.[1][2] However, the therapeutic and supplemental use of L-ornithine can be limited by its physicochemical properties, which may affect its absorption and bioavailability. The synthesis of L-ornithine ethyl ester dihydrochloride aims to address these limitations.
The esterification of the carboxylic acid group of L-ornithine with ethanol is a strategic modification intended to increase the lipophilicity of the molecule. This enhanced lipophilicity is hypothesized to facilitate its passage across biological membranes, potentially leading to improved absorption and cellular uptake compared to its parent amino acid.[3] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for various formulation and research applications.[1]
This guide will explore the scientific underpinnings of L-Ornithine ethyl ester dihydrochloride, from its fundamental chemistry to its biological implications and potential therapeutic applications.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of L-Ornithine ethyl ester dihydrochloride is fundamental for its application in research and development.
The synthesis of L-Ornithine ethyl ester dihydrochloride is typically achieved through the Fischer esterification of L-ornithine with ethanol in the presence of an acid catalyst, or by using a reagent like thionyl chloride.
Synthesis via Fischer Esterification
The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7][8][9][10]
Suspend L-Ornithine monohydrochloride in anhydrous ethanol.
Cool the mixture to 0°C in an ice bath.
Slowly bubble dry hydrogen chloride gas through the suspension with constant stirring. Alternatively, acetyl chloride can be added dropwise to the cold ethanol to generate HCl in situ.[11]
After saturation with HCl, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
Remove the excess ethanol under reduced pressure.
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield L-Ornithine ethyl ester dihydrochloride as a white crystalline solid.
Synthesis using Thionyl Chloride
An alternative and often more efficient method involves the use of thionyl chloride (SOCl₂).[1][2][12]
To a cooled (0°C) and stirred suspension of L-ornithine in anhydrous ethanol, add thionyl chloride dropwise.
After the addition is complete, allow the mixture to stir at room temperature for a specified period, followed by a period of reflux to drive the reaction to completion.
The solvent is then evaporated under reduced pressure to yield the crude product.
Purification is typically achieved by recrystallization.
Causality behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous ethanol and dry HCl gas is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid, as the reaction is reversible.
Excess Alcohol: Using ethanol as the solvent and in large excess shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[8][10]
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][10]
Thionyl Chloride: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol. This method is often faster and avoids the equilibrium limitations of the Fischer esterification.[1][12]
Biological Activity and Mechanism of Action
The biological effects of L-Ornithine ethyl ester dihydrochloride are primarily attributed to the in vivo liberation of L-ornithine. The ethyl ester moiety is expected to be rapidly hydrolyzed by esterases present in the plasma and tissues to release L-ornithine and ethanol. The enhanced bioavailability of L-ornithine is the key rationale for using this ester derivative.[3]
The Urea Cycle and Ammonia Detoxification
L-ornithine is a central intermediate in the urea cycle, a series of biochemical reactions that convert highly toxic ammonia into urea for excretion.[1][13]
Mechanism: In the liver, L-ornithine acts as a carrier molecule that accepts a carbamoyl group (derived from ammonia and bicarbonate) to form citrulline. This is a critical step in the detoxification of ammonia. By providing a readily available source of L-ornithine, the ethyl ester derivative can help to support and enhance the function of the urea cycle, particularly in conditions of hyperammonemia.[3]
Caption: Role of L-Ornithine in Wound Healing.
Applications in Research and Drug Development
The unique properties of L-Ornithine ethyl ester dihydrochloride make it a valuable compound for various research and drug development applications.
Nutraceuticals and Sports Nutrition: Due to its potential to enhance muscle performance and recovery, it is a key ingredient in dietary supplements aimed at athletes and physically active individuals.
[3]* Liver Health: Its role in ammonia detoxification makes it a candidate for investigation in the management of hepatic encephalopathy and other liver disorders associated with hyperammonemia.
[3][5]* Wound Healing Formulations: It is being explored for its use in topical and systemic formulations aimed at accelerating wound healing and tissue regeneration.
[3][5]* Cosmetic Formulations: Its potential to enhance skin hydration and elasticity has led to its inclusion in anti-aging skincare products.
[5]* Neuroprotection: Preliminary studies suggest potential neuroprotective properties, which warrants further investigation for the development of treatments for neurodegenerative diseases.
[5]
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control, characterization, and pharmacokinetic studies of L-Ornithine ethyl ester dihydrochloride.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a commonly used method for the analysis of L-Ornithine ethyl ester dihydrochloride.
[14][15]
Experimental Protocol (Example):
Column: Newcrom R1 or a similar C18 column.
[14]* Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).
[14][15]* Detection: UV detection at a suitable wavelength (e.g., after derivatization with o-phthalaldehyde) or mass spectrometry (LC-MS).
[16]* Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.
[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of L-Ornithine ethyl ester dihydrochloride. [5]The spectra would confirm the presence of the ethyl ester group and the overall structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the identification and quantification of the compound and its metabolites. [16]Derivatization may be necessary for GC-MS analysis to increase the volatility of the compound.
[16][18]
Handling and Safety
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices.
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles when handling the compound.
[6]* Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. Use non-sparking tools.
[6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.
[6]* Toxicity: While L-ornithine is generally considered safe, with a No-Observed-Adverse-Effect Level (NOAEL) estimated to be 12,000 mg/person/day for L-ornithine hydrochloride, specific toxicity data for the ethyl ester derivative may be limited. [19][20]The main adverse events observed with high doses of L-ornithine are gastrointestinal disorders.
[19]
Conclusion
L-Ornithine ethyl ester dihydrochloride represents a promising derivative of L-ornithine with the potential for enhanced bioavailability and, consequently, improved therapeutic and supplemental efficacy. Its role in the urea cycle, muscle metabolism, and wound healing provides a strong scientific basis for its continued investigation in nutraceutical, pharmaceutical, and cosmetic applications. This technical guide has provided a comprehensive overview of its chemistry, biological activity, and analytical methodologies to support researchers and drug development professionals in their endeavors with this versatile compound. Further research, particularly in the areas of pharmacokinetics and clinical efficacy, will be crucial to fully elucidate its potential.
References
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal
Problem 2 - Pianeta Chimica
Synthesis of L-Eflornithine from L-Ornithine: A Technical Guide - Benchchem
HPLC Methods for analysis of Ornithine - HELIX Chrom
Acid to Ester - Common Conditions
Mass Spectra of Organic Molecules. I.
CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1:2) - CymitQuimica
CN1590367A - Preparation method of L-ornithine hydrochloride - Google P
Investigating the Influence of Natural Compounds on the Healing Process of Wounds
A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies | Semantic Scholar
Ornithine-alpha-ketoglutarate improves skeletal muscle protein synthesis as assessed by ribosome analysis and nitrogen use after surgery - PubMed
Ornithine alpha-ketoglutarate improves wound healing in severe burn patients: a prospective randomized double-blind trial versus isonitrogenous controls - PubMed
Proton NMR data of ornithine derivatives in DMSO | Download Table - ResearchG
Effect of supplemental ornithine on wound healing - PubMed - NIH
Effect of Supplemental Ornithine on Wound Healing | Request PDF - ResearchG
Role of ornithine as a proline precursor in healing wounds - PubMed - NIH
Technical Monograph: H-Orn-OEt.2HCl in Chemical Biology and Drug Design
Executive Summary H-Orn-OEt.2HCl (L-Ornithine ethyl ester dihydrochloride) is a specialized amino acid derivative serving as a critical building block in peptide engineering and a bioavailable precursor in metabolic rese...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
H-Orn-OEt.2HCl (L-Ornithine ethyl ester dihydrochloride) is a specialized amino acid derivative serving as a critical building block in peptide engineering and a bioavailable precursor in metabolic research.[1] Unlike free L-ornithine, the ethyl ester modification significantly enhances lipophilicity, facilitating cellular permeation before intracellular hydrolysis. In synthetic chemistry, it functions as a C-terminal protected intermediate, enabling the precise assembly of ornithine-containing peptides and peptidomimetics without side-chain interference.
This guide details the physicochemical properties, synthetic utility, and biological applications of H-Orn-OEt.2HCl, providing validated protocols for its incorporation into drug discovery workflows.
Part 1: Chemical Architecture & Properties
Structural Identity
The compound consists of L-ornithine esterified at the
-carboxyl group with an ethyl moiety, stabilized as a dihydrochloride salt. This salt form is essential for preventing the intramolecular cyclization (lactamization) that typically degrades free ornithine esters into lactams.
Property
Specification
Chemical Name
L-Ornithine ethyl ester dihydrochloride
CAS Number
84772-29-2
Molecular Formula
Molecular Weight
233.14 g/mol
Solubility
Highly soluble in water ( mg/mL), DMSO, and Methanol.
pKa Values
-NH: ~7.0
Storage
Hygroscopic. Store at +2°C to +8°C under desiccated conditions.
Stability & Handling
Hygroscopicity: The dihydrochloride salt is prone to absorbing atmospheric moisture, which can catalyze hydrolysis of the ester. Always handle in a low-humidity environment or glovebox.
Solution Stability: Aqueous solutions are stable at acidic pH (< 5). At neutral or basic pH, the ester bond is susceptible to hydrolysis (saponification) or aminolysis (diketopiperazine formation if dipeptide).
Part 2: Peptide Synthesis Applications[2][3][4][5][6]
H-Orn-OEt.2HCl is primarily used as the amine component in solution-phase peptide synthesis. Its ethyl group acts as a semi-permanent C-terminal protecting group, orthogonal to acid-labile groups like Boc or base-labile groups like Fmoc.
Critical Mechanistic Insight: Neutralization
The presence of two HCl equivalents is a critical process variable. Standard coupling protocols often assume a mono-hydrochloride. Failure to neutralize both protons results in incomplete coupling and low yields.
Stoichiometry: You must use 2.0–2.2 equivalents of a tertiary base (e.g., DIPEA or NMM) to release the free
-amine and -amine.
Selectivity: To couple only at the
-amine, the -amine must be protected (e.g., H-Orn(Boc)-OEt) OR one must rely on the lower pKa of the -amine (~8.9 vs ~10.5) for selective acylation, though this is risky. Standard practice uses H-Orn-OEt.2HCl primarily when the side chain is intended to remain free or is protected in a prior step.
Activation: Dissolve the Boc-Amino Acid-OH and HOBt in anhydrous DCM/DMF at 0°C. Add EDC.HCl and stir for 15 minutes to form the active ester.
Neutralization (Critical): In a separate vial, dissolve H-Orn-OEt.2HCl in minimal DMF. Add 2.2 equivalents of DIPEA dropwise. The solution may become cloudy due to amine salt precipitation; this is normal.
Coupling: Transfer the neutralized ornithine solution into the activated acid mixture.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
Work-up: Dilute with EtOAc. Wash sequentially with 1M KHSO
(removes unreacted amine/base), sat. NaHCO (removes unreacted acid), and brine. Dry over NaSO and concentrate.
Protocol: Mild Saponification (Deprotection)
To remove the ethyl ester without racemization or affecting acid-sensitive protecting groups (like Boc), use Lithium Hydroxide (LiOH).
Method:
Dissolve the peptide-OEt in THF:Water (3:1).
Cool to 0°C.
Add 1.5 – 2.0 equivalents of LiOH (1M aqueous solution).
Monitor by TLC/HPLC (typically complete in 1–2 hours).
Acidification: Carefully acidify to pH 3–4 with 1M HCl.
Extraction: Extract the free acid peptide into EtOAc.
Part 3: Biological Applications[1][4][7][8]
Metabolic Precursor & Prodrug Strategy
H-Orn-OEt is highly lipophilic compared to L-Ornithine. Upon entering the cell, ubiquitous non-specific esterases hydrolyze the ethyl ester, releasing free L-Ornithine.
Urea Cycle: Increases intracellular ornithine pools to drive the Urea Cycle (Ornithine + Carbamoyl Phosphate
Technical Whitepaper: Solubility Profile and Handling of H-Orn-OEt·2HCl
[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility and handling of L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt[1]·2HCl) .[1] As a diamino ester salt, this compound prese...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and handling of L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt[1]·2HCl) .[1] As a diamino ester salt, this compound presents unique challenges in drug development and peptide synthesis, particularly regarding hygroscopicity and hydrolytic stability.[1]
Key Takeaway: H-Orn-OEt·2HCl is highly soluble in high-dielectric solvents (Water, DMSO) due to its ionic lattice energy being overcome by strong dipole-dipole solvation.[1] However, its stability is kinetically compromised in aqueous buffers at neutral-to-basic pH due to ester hydrolysis and potential intramolecular cyclization (lactamization).[1]
Physicochemical Profile
To master the solubility of H-Orn-OEt·2HCl, one must first understand its molecular architecture.[1] It is not merely an organic molecule; it is an electrolyte in solid form.[1]
Mechanism: DMSO is a powerful hydrogen bond acceptor and possesses a high dipole moment, allowing it to solvate the cationic ammonium groups effectively despite being aprotic.
Utility: The preferred solvent for preparing frozen stock solutions (e.g., 100 mM) for long-term storage at -20°C. It prevents hydrolysis (absence of water) and minimizes bacterial growth.[1]
The "Salt Effect": The dihydrochloride salt is extremely polar. It will not dissolve in non-polar organic solvents like Dichloromethane (DCM) or Diethyl Ether.[1]
Synthesis Tip: If your protocol requires the compound to be in DCM, you must perform a "Free Base" conversion (partitioning between DCM and mild aqueous base), though this destabilizes the molecule (see Section 4).
Mechanistic Insights & Stability Logic
Dissolution vs. Degradation
The solubility of H-Orn-OEt[1]·2HCl is a competition between Lattice Energy (holding the crystal together) and Solvation Energy (solvent pulling ions apart).
However, once dissolved, the molecule faces two primary degradation pathways:[1]
Hydrolysis: Attack of water on the ester carbonyl, releasing ethanol and regenerating Ornithine.
Diketo/Lactam Formation: The
-amino group of Ornithine can attack the ester carbonyl intramolecularly, forming a 6-membered lactam ring.[1]
Crucial Insight: The 2HCl salt form protects against lactamization . By keeping the
-amine protonated (), it renders the nitrogen non-nucleophilic, preventing it from attacking the ester.[1] Never store the free base; it will cyclize.
Figure 1: Solubility thermodynamics and degradation risks across different solvent systems.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (Standard)
Purpose: Long-term storage for biological assays.[1]
Synthesis and Characterization of L-Ornithine Ethyl Ester Dihydrochloride: A Technical Guide
Executive Summary L-Ornithine ethyl ester dihydrochloride (CAS: 84772-29-2) is a critical amino acid derivative utilized extensively as a chiral building block in pharmaceutical synthesis, particularly in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
L-Ornithine ethyl ester dihydrochloride (CAS: 84772-29-2) is a critical amino acid derivative utilized extensively as a chiral building block in pharmaceutical synthesis, particularly in the development of nitric oxide synthase (NOS) inhibitors and peptide-based therapeutics. This whitepaper provides a comprehensive, causality-driven guide to its synthesis, focusing on the thionyl chloride-mediated esterification of L-ornithine monohydrochloride. By understanding the mechanistic underpinnings of this reaction, researchers can achieve high-yield, high-purity isolation of the target dihydrochloride salt.
Physicochemical Profiling
Understanding the target molecule's physical properties is essential for anticipating its behavior during isolation and purification. The dual hydrochloride salt formation renders the compound highly polar and hygroscopic, necessitating anhydrous storage conditions .
Property
Value
Chemical Name
(S)-Ethyl 2,5-diaminopentanoate dihydrochloride
CAS Number
84772-29-2
Molecular Formula
C₇H₁₆N₂O₂ · 2HCl
Molecular Weight
233.14 g/mol
Appearance
Snow white crystalline powder (hygroscopic)
Melting Point
170-176 °C
Solubility
Highly soluble in water and methanol; insoluble in diethyl ether
Mechanistic Rationale: The Modified Brenner-Huber Esterification
The traditional Fischer esterification (using HCl gas) often suffers from incomplete conversion due to the generation of water, which establishes an unfavorable equilibrium. To bypass this, the synthesis of L-Ornithine ethyl ester dihydrochloride employs a modified Brenner-Huber method utilizing thionyl chloride (SOCl₂) in anhydrous ethanol .
The Causality of Reagent Selection:
In Situ HCl Generation: SOCl₂ reacts with ethanol to form ethyl chlorosulfite and anhydrous HCl gas. This eliminates the need for external, difficult-to-quantify HCl gas bubbling.
Dehydration: Any water produced during the esterification is rapidly consumed by unreacted SOCl₂, shifting the thermodynamic equilibrium entirely toward the ester product.
Dual Protection: L-Ornithine contains two basic primary amines (α and δ). The starting material, L-ornithine monohydrochloride, already has one protonated amine. The massive excess of HCl generated in situ ensures that the second amine is also fully protonated. This dual protonation is critical; it sterically and electronically protects the amines from unwanted side reactions such as intra-molecular lactamization or N-alkylation, yielding the stable dihydrochloride salt directly .
Figure 1: Chemical pathway for the thionyl chloride-mediated esterification of L-Ornithine.
Experimental Protocol: Synthesis and Isolation
This protocol is designed as a self-validating system. Visual and analytical cues are embedded within the steps to ensure the operator can verify the reaction's integrity in real-time.
Reagents Required:
L-Ornithine monohydrochloride (1.0 equivalent)
Thionyl chloride (SOCl₂) (2.2 equivalents)
Anhydrous ethanol (Solvent / Reactant)
Anhydrous diethyl ether (Anti-solvent for precipitation)
Step-by-Step Methodology:
Suspension & Thermal Control: Suspend 1.0 eq of L-ornithine monohydrochloride in anhydrous ethanol (approx. 5-10 volumes). Cool the reaction flask to 0°C using an ice-water bath.
Causality: The subsequent addition of SOCl₂ is highly exothermic. Cooling prevents solvent boil-off and controls the rapid evolution of SO₂ and HCl gases.
Activation: Add 2.2 eq of SOCl₂ dropwise via an addition funnel, maintaining the internal temperature strictly below 10°C.
Causality: Using 2.2 equivalents ensures 1 eq is used for the esterification, 1 eq provides the additional HCl needed to form the dihydrochloride salt, and a 0.2 eq excess accounts for atmospheric moisture scavenging.
Reflux & Propagation: Once the addition is complete and gas evolution slows, remove the ice bath. Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 4-6 hours.
Self-Validation: The initial cloudy suspension will gradually turn into a clear, homogenous solution as the insoluble monohydrochloride converts into the highly soluble esterified intermediate.
Concentration: Cool the reaction mixture to room temperature. Remove the ethanol and excess volatile byproducts (SO₂, HCl) under reduced pressure using a rotary evaporator.
Causality: Complete removal of the solvent is necessary to prevent the ester from hydrolyzing back to the free acid upon exposure to ambient moisture during isolation.
Precipitation & Isolation: Triturate the resulting viscous oil or crude solid with ice-cold anhydrous diethyl ether. Stir vigorously until a fine, snow-white precipitate forms. Filter the solid under a vacuum and wash with additional cold ether. Dry thoroughly under a high vacuum.
Causality: The highly polar dihydrochloride salt is completely insoluble in diethyl ether, whereas unreacted organic impurities and residual acid are washed away, driving the purity to >99%.
Figure 2: Step-by-step experimental workflow for synthesis and isolation.
Analytical Validation and In-Process Controls
To guarantee the scientific integrity of the synthesized batch, the following self-validating analytical checks must be performed:
Thin-Layer Chromatography (TLC): Monitor the reaction using a highly polar solvent system (e.g., n-Butanol : Acetic Acid : Water = 4:1:1). Stain the plate with Ninhydrin and heat to 110°C.
Expected Result: The L-ornithine ethyl ester will appear as a distinct purple/red spot with a significantly higher Retention Factor (Rf) than the starting L-ornithine monohydrochloride, due to the loss of the polar, hydrogen-bonding carboxylic acid group.
Nuclear Magnetic Resonance (¹H-NMR): Conduct ¹H-NMR in D₂O. The successful formation of the ethyl ester is confirmed by the appearance of a distinct quartet at ~4.2 ppm (ester -CH₂-) and a triplet at ~1.2 ppm (ester -CH₃). Furthermore, the α-proton of the amino acid will exhibit a slight downfield shift compared to the free acid.
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should reveal the [M+H]⁺ peak of the free base at m/z 161.1.
Applications in Drug Development
L-Ornithine ethyl ester dihydrochloride is not merely an endpoint but a vital conduit in medicinal chemistry. It is the primary precursor for synthesizing Ethyl-L-NIO hydrochloride, a potent and notable inhibitor of neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) nitric oxide synthases . By modulating NO production, derivatives of this compound serve as indispensable tools in biomedical research for investigating the physiological and pathological roles of nitric oxide in vascular tone, neurotransmission, and immune response.
References
Exploratory
Technical Deep Dive: Ornithine Derivatives in Peptide Engineering
Topic: Role of Ornithine Derivatives in Peptide Structure Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists Executive Summary Ornithine (Orn), a non-proteinogenic homolog of ly...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of Ornithine Derivatives in Peptide Structure
Content Type: Technical Whitepaper
Audience: Senior Researchers & Drug Development Scientists
Executive Summary
Ornithine (Orn), a non-proteinogenic homolog of lysine, has emerged as a critical tool in modern peptide drug discovery. By possessing a side chain one methylene group shorter than lysine (
vs. ), ornithine offers unique steric and electronic properties that allow for precise modulation of peptide secondary structure. This guide analyzes the structural utility of ornithine derivatives—specifically in lactam-based cyclization, beta-turn induction, and protease resistance—and provides validated protocols for their incorporation via Solid-Phase Peptide Synthesis (SPPS).
The Ornithine Advantage: Structural & Chemical Basis[1]
Side Chain Geometry and pKa
The fundamental difference between Ornithine and Lysine lies in the side chain length. This single methylene reduction alters the side-chain flexibility and the pKa of the distal amine.
Amino Acid
Side Chain Length
Distal Amine pKa
Steric Profile
Primary Utility
Lysine (Lys)
4 carbons ()
~10.5
Flexible, extends into solvent
Solubility, Cationic charge
Ornithine (Orn)
3 carbons ()
~10.2
Restricted, closer to backbone
Conformational constraint , Lactam bridges
Dab (Diaminobutyric)
2 carbons
~9.4
Highly restricted
Tight turns
Expert Insight: The slightly lower pKa of the
-amino group in Ornithine makes it a more nucleophilic species at physiological pH compared to Lysine, potentially influencing reaction rates in bioconjugation, though its primary value lies in the ring size it forms during cyclization.
Conformational Control: Lactam Bridges & Helicity
One of the most powerful applications of ornithine is the formation of side-chain to side-chain lactam bridges to stabilize
-helices or induce -turns.
The
to
Helix Constraint
To stabilize an
-helix, a covalent constraint must match the pitch of the helix (3.6 residues/turn). The "Goldilocks" zone for an to lactam bridge is a ring size of approximately 20–21 atoms.
Lys (
) Asp (): Forms a 21-membered ring . This is the industry standard for helix stabilization.
Orn (
) Glu (): Forms a 21-membered ring . This is chemically equivalent in ring size to Lys-Asp but alters the polarity and charge distribution near the backbone.
Orn (
) Asp (): Forms a 20-membered ring . This tighter constraint can distort the helix geometry, often favoring a -helix or a distorted turn rather than a canonical -helix.
Beta-Turn Induction
Delta-linked ornithine derivatives (where the peptide backbone continues through the
-amine rather than the -amine) are potent inducers of -hairpins.[1] Specifically, -methyl-ornithine has been shown to lock peptides into stable turn conformations, critical for mimicking loop regions of proteins in antibody design.
Visualization: Lactam Ring Logic
Caption: Comparison of lactam bridge ring sizes. The 21-atom ring (Orn-Glu or Lys-Asp) is energetically optimal for stabilizing alpha-helices.
Experimental Protocol: Synthesis of Orn-containing Lactam Peptides
Objective: Synthesize a peptide with an
to lactam bridge using Fmoc-SPPS.
Critical Reagent: Fmoc-Orn(Alloc)-OH and Fmoc-Glu(OAll)-OH (Allyl protection).
Phase 1: Linear Assembly
Resin Loading: Use Rink Amide resin (0.6 mmol/g) for C-terminal amides.
Coupling: Standard HBTU/DIPEA cycles.
Incorporation of Bridge Residues:
At position
: Couple Fmoc-Glu(OAll)-OH .
At position
: Couple Fmoc-Orn(Alloc)-OH .
Note: Do not use Boc/tBu protection for these side chains, as they must be removed orthogonally to the N-terminal Fmoc and other side chains.
Phase 2: Orthogonal Deprotection (Alloc Removal)
This step selectively exposes the Orn amine and Glu acid while the peptide remains on-resin.
Wash: DCM (3x).
Catalyst Prep: Dissolve
(0.1 eq) and Phenylsilane (10 eq) in dry DCM.
Why Phenylsilane? It acts as an efficient scavenger for the allyl carbocation, preventing side reactions.
Reaction: Add solution to resin. Shake for 30 mins under Argon (exclude
).
Repeat: Perform twice to ensure complete deprotection.
Wash: DCM, then DMF, then 0.5% Sodium Diethyldithiocarbamate in DMF (to chelate and remove Palladium).
Phase 3: On-Resin Cyclization
Activation: Add PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.
Expert Tip: PyBOP is preferred over HATU here to avoid guanidinylation of the free amine if reaction times are long, though HATU is faster.
Duration: Shake for 2–4 hours. Monitor via Kaiser test (should go from positive/blue to negative/yellow).
The "Ornithine Effect" in Analytical Characterization[1]
When characterizing Orn-containing peptides by Mass Spectrometry (MS/MS), researchers must be aware of the "Ornithine Effect."
Mechanism:
During Collision-Induced Dissociation (CID), the
-amino group of an N-terminal Ornithine residue can nucleophilically attack the preceding peptide bond carbonyl. This forms a stable 6-membered lactam ring (3-amino-2-piperidinone) and cleaves the peptide backbone.
Consequence:
Spectrum Dominance: You will often see a dominant
-ion or -ion series terminating at the Ornithine residue.
Validation: This specific fragmentation pattern serves as a spectral fingerprint to confirm the presence and location of Ornithine vs. Lysine (which forms a less favored 7-membered ring).
Visualization: The Ornithine Effect Mechanism
Caption: The "Ornithine Effect" in mass spectrometry, leading to selective backbone cleavage.
References
Lactam Bridge Stabilization of Alpha-Helical Peptides. Biopolymers, 2002.[3]
The Ornithine Effect in Peptide Cation Dissociation. Journal of the American Society for Mass Spectrometry, 2006.
An Improved Turn Structure for Inducing Beta-Hairpin Formation. Journal of the American Chemical Society, 2017.
Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring. European Journal of Organic Chemistry, 2022.
Technical Application Note: Utilization of H-Orn-OEt·2HCl in Hybrid Solid-Phase Peptide Synthesis (SPPS)
Abstract & Core Utility L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt[1]·2HCl) is a specialized amino acid derivative distinct from standard SPPS building blocks (e.g., Fmoc-Orn(Boc)-OH). Because its C-terminus is b...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Core Utility
L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt[1]·2HCl) is a specialized amino acid derivative distinct from standard SPPS building blocks (e.g., Fmoc-Orn(Boc)-OH). Because its C-terminus is blocked as an ethyl ester, it cannot be anchored to standard resins via the carboxyl group. Instead, its primary utility in peptide synthesis lies in Hybrid SPPS/Solution-Phase strategies .
This guide details the use of H-Orn-OEt·2HCl as a nucleophilic "capping" unit for resin-cleaved peptides and as a scaffold for synthesizing cyclic peptides and peptidomimetics (e.g., protease inhibitors).
The successful utilization of H-Orn-OEt·2HCl relies on exploiting the pKa difference between the
-amine and the side-chain -amine.
The Challenge: H-Orn-OEt has two free amine groups. Non-selective coupling leads to a mixture of
-acylated, -acylated, and di-acylated products.
The Solution: The
-amine (pKa ~8.9) is significantly more acidic than the -amine (pKa ~10.5). By maintaining the reaction pH between 8.5 and 9.0, the -amine is largely deprotonated and nucleophilic, while the -amine remains protonated (ammonium form) and unreactive.
Visualization: Regioselective Activation Pathway
Figure 1: Mechanism of regioselective acylation exploiting pKa differentials.
This protocol describes the synthesis of a peptide with a C-terminal Ornithine ethyl ester (Peptide-Orn-OEt). This is commonly used to create precursors for peptide aldehydes (via reduction) or hydrazides.
Phase 1: SPPS of the Peptide Fragment
Objective: Synthesize the peptide sequence (e.g., Boc-Phe-Pro-OH or Fmoc-Ala-Gly-OH) with a free C-terminal carboxylic acid.
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
Reasoning: 2-CTC allows cleavage of the peptide using mild acid (1% TFA/DCM) while retaining side-chain protecting groups (e.g., Boc, tBu, Trt). This is essential if the final Orn-OEt peptide requires further side-chain modification.
Cleavage:
Treat resin with 1% TFA in DCM (10 x 2 min).
Collect filtrate into 10% Pyridine/Methanol to neutralize immediately.
Activation: Dissolve Peptide-COOH (1.0 eq) and PyBOP (1.1 eq) in minimal DMF. Add DIPEA (1.0 eq) and stir for 2 minutes to activate the carboxylate.
Salt Neutralization (Critical): In a separate vial, dissolve H-Orn-OEt·2HCl (1.2 eq) in DMF. Add DIPEA (2.2 eq) to neutralize the two HCl counterions.
Note: Do not use excess base here to avoid deprotonating the
-amine prematurely.
Coupling: Add the neutralized H-Orn-OEt solution to the activated peptide mixture.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor pH; maintain ~pH 8.5–9.0 by adding small aliquots of DIPEA if necessary.
Work-up:
Dilute with Ethyl Acetate.
Wash with 5% NaHCO₃ (3x), Water (1x), and Brine (1x).
Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography or Preparative HPLC.
Protocol B: Synthesis of Cyclic Peptides (Head-to-Tail)
H-Orn-OEt is an excellent precursor for cyclic peptides where the Ornithine side chain is not involved in the ring, or specifically for Lactamization strategies.
Strategy: The ethyl ester acts as a semi-permanent C-terminal protecting group that is removed (saponified) only after the linear chain is fully assembled, facilitating cyclization.
Workflow Visualization
Figure 2: Hybrid workflow for cyclic peptide synthesis using Orn-OEt as the C-terminal anchor.
Detailed Steps for Cyclization Phase
Saponification: Dissolve the Linear Peptide-Orn-OEt in THF/MeOH/H₂O (3:1:1). Add LiOH (2.0 eq) at 0°C. Stir until TLC indicates ester consumption (usually 1-2h).
Caution: Avoid racemization by keeping temperature low.
Acidification: Carefully acidify to pH 3-4 with 1M HCl. Extract with EtOAc.
Cyclization:
Dissolve the Linear Peptide-OH (now with free N-term and C-term) in DMF at high dilution (1 mM) to favor intramolecular reaction over intermolecular oligomerization.
Add PyBOP (3 eq) and DIPEA (6 eq).
Stir for 24–48 hours.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Coupling)
Incomplete neutralization of .2HCl salt.
Ensure 2.0–2.2 eq of DIPEA is added to the H-Orn-OEt stock before mixing.
Side-Chain Acylation
pH too high (>10), activating -NH₂.
Monitor pH strictly. Maintain pH 8.5–9.0. Use less base or a weaker base (NMM).
Hygroscopicity
Moisture absorption weighing.
Weigh quickly in a dry environment. Store bulk bottle with desiccant.
Racemization
High temperature during coupling or saponification.
Perform activation at 0°C. Use HOBt/HOAt additives.
References
PubChem. (n.d.). L-Ornithine ethyl ester dihydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on coupling mechanisms and pKa considerations).
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Reference for orthogonality of esters in SPPS). [Link]
Application Note: Strategic Deprotection of the Ornithine Side Chain in Peptide Synthesis
-amino) Protection & Deprotection Strategies Abstract & Strategic Overview Ornithine (Orn), a non-proteinogenic homolog of lysine, is a critical building block in modern peptide drug discovery, particularly for urea cycl...
Author: BenchChem Technical Support Team. Date: March 2026
-amino) Protection & Deprotection Strategies
Abstract & Strategic Overview
Ornithine (Orn), a non-proteinogenic homolog of lysine, is a critical building block in modern peptide drug discovery, particularly for urea cycle therapeutics and constrained cyclic peptides. Its side chain contains a
-amino group, which is one methylene unit shorter than the -amino group of lysine.
The Challenge: This structural difference makes Ornithine kinetically prone to intramolecular lactamization (forming a stable 6-membered piperidinone ring) during activation if not adequately protected. Furthermore, the synthesis of cyclic peptides (e.g., lactam bridges) requires orthogonal protection —strategies where the side chain can be deprotected without affecting the N-terminal or other side-chain protecting groups.[1]
This guide details three field-proven deprotection protocols (Mtt, Alloc, ivDde) and provides a decision framework for selecting the correct strategy to ensure high-purity synthesis.
Decision Framework: Selecting the Protecting Group[2]
The choice of protecting group is dictated by the synthesis conditions (Fmoc vs. Boc) and the specific need for orthogonality (e.g., on-resin cyclization).
Decision Tree: Protecting Group Selection
Caption: Logic flow for selecting Ornithine side-chain protection based on synthesis conditions and orthogonality requirements.
Protocol A: Removal of Mtt (4-methyltrityl)
Best for: Highly acid-sensitive peptides or when mild orthogonality is needed.
Mechanism: Acid-catalyzed cleavage releasing a stable trityl cation.
The "Self-Validating" Indicator
The Mtt cleavage reaction is visually self-validating. Upon addition of dilute TFA, the solution turns bright yellow/orange due to the formation of the Mtt carbocation (
).[2] The reaction is complete when the solution no longer turns yellow upon fresh reagent addition.
Addition: Add the Cleavage Cocktail (10 mL per gram of resin).
Agitation: Shake gently for 2 minutes.
Observation: Solution should turn yellow/orange immediately.[6]
Drain: Drain the solution (Do not recycle; it contains the removed protecting group).
Repetition: Repeat steps 2-4 approximately 5–10 times.
Endpoint: Stop when the addition of fresh cocktail results in a clear/colorless solution.
Wash: Wash resin with DCM (3x).
Neutralization (Critical): Wash with Quench Solution (5% DIPEA/DMF) for 5 minutes to neutralize residual TFA.
Why? Failure to neutralize will cause premature cleavage of the peptide from acid-labile linkers (e.g., Rink Amide).[6]
Final Wash: Wash with DMF (5x).
Technical Note: TIS is mandatory. Without TIS, the Mtt cation will re-alkylate the deprotected amine or other nucleophiles (Trp/Cys).
Protocol B: Removal of Alloc (Allyloxycarbonyl)
Best for: "True" orthogonality. It is stable to both TFA (acid) and Piperidine (base).
Mechanism: Palladium(0)-catalyzed allyl transfer to a scavenger.
The "Air-Sensitivity" Factor
Pd(PPh
) is sensitive to oxidation. If the catalyst is black or the solution turns black immediately, the catalyst is dead. A proper solution should be yellow/amber.
Detailed Protocol
Reagents:
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.5 eq.
Scavenger: Phenylsilane (PhSiH
) - 10 to 20 eq. (Superior to morpholine).
Solvent: Dry DCM.
Step-by-Step:
Preparation: Weigh Pd(PPh
) in a vial. Flush with Argon/Nitrogen.
Dissolution: Dissolve catalyst and Phenylsilane in dry DCM.
Reaction: Add solution to the resin (pre-swollen in DCM).
Agitation: Shake under an inert atmosphere (Argon balloon or sealed vessel) for 30–60 minutes.
Note: Light sensitivity is minimal, but oxygen exclusion is vital.
Wash: Drain and wash with DCM (3x).
Metal Removal (Critical): Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF or a specific metal scavenger wash to remove Palladium residue.
Why? Residual Pd turns the resin grey/brown and poisons subsequent coupling reactions.
Repeat: Repeat the catalyst treatment once more to ensure 100% removal.
Protocol C: Removal of ivDde
Best for: Large scale or when metal catalysis is to be avoided.
Mechanism: Nucleophilic displacement by hydrazine.
The "Migration" Risk
Standard Dde is prone to migration to lysine
-amines. ivDde (isovaleryl analog) is sterically bulkier and significantly more stable, but migration can still occur if left too long.
Detailed Protocol
Reagents:
Deprotection Solution: 2% Hydrazine monohydrate in DMF.[3][7][8]
N-Terminal Protection: Ensure the N-terminus is protected with Boc or acetylated.[7][9]
Warning: Hydrazine removes Fmoc.[3][7][8] If the N-terminus is Fmoc-protected, you will lose it.[3]
Reaction: Add 2% Hydrazine/DMF to the resin.
Agitation: Shake for 3 minutes.
Drain & Repeat: Drain and repeat 3–5 times.
Validation: Monitor the filtrate at 290 nm . The byproduct (indazole) absorbs strongly. Continue until absorbance drops to baseline.
Wash: Wash with DMF (5x) followed by DCM.
Comparison of Methods
Feature
Mtt (Acid Labile)
Alloc (Pd Labile)
ivDde (Hydrazine Labile)
Reagent
1% TFA / TIS
Pd(PPh) / PhSiH
2% Hydrazine
Orthogonality
Quasi-orthogonal (Acid)
Fully Orthogonal
Orthogonal to Acid
Risk Factor
Premature resin cleavage
Oxidation of catalyst
Fmoc removal / Migration
Speed
Fast (15-30 min)
Slow (1-2 hours)
Fast (15-30 min)
Cost
Low
High (Catalyst)
Low
Validation
Visual (Yellow Color)
Difficult (TLC/Test Cleavage)
UV (290 nm)
Troubleshooting & Side Reactions
Lactam Formation (The "Ornithine Effect")
Ornithine is uniquely prone to forming a 6-membered lactam ring (
-lactam) if the -amine is free and the C-terminal carboxyl is activated.
Prevention: Never expose the
-amine while the C-terminus is activated in solution. In SPPS, this is less of an issue unless you are attempting "Backbone Amide Linker" cyclization.
Deguanidination of Arginine
High concentrations of hydrazine (used in ivDde removal) can convert Arginine side chains into Ornithine (deguanidination).[3]
Solution: Keep hydrazine concentration
2% and minimize reaction time.
Incomplete Alloc Removal
Often caused by "dead" catalyst.
Solution: Use Phenylsilane (PhSiH
) as the scavenger; it is more efficient than morpholine and helps reduce Pd(II) back to active Pd(0).
References
Novabiochem (Merck). Novabiochem® Peptide Synthesis Protocols. (Standard source for Mtt and ivDde protocols).
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of orthogonality).
Thieriet, N., et al. (1997). Solid-Phase Synthesis of Peptides Containing Allyl-Protected Side Chains. Tetrahedron Letters.[7] (Foundation of Alloc removal with Phenylsilane).
Aapptec. Technical Support Information Bulletin 1181: Selective Removal of Mtt.
BenchChem. Mmt vs. ivDde for Orthogonal Protection.
Application Note: Strategic Incorporation of Ornithine in Peptide Synthesis
Abstract The incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetics to enhance metabolic stability and potency. Ornithine (Orn), a lower homolog of Lysine, is frequently employ...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetics to enhance metabolic stability and potency. Ornithine (Orn), a lower homolog of Lysine, is frequently employed to improve resistance against trypsin-like proteases and to facilitate lactam-based cyclization. However, the use of Ornithine presents specific synthetic challenges—most notably
-lactam formation—that can compromise yield and purity. This guide details the chemical logic, protecting group strategies, and validated protocols for the successful incorporation of Ornithine into therapeutic peptides.
Part 1: Chemical Logic & The "Lactamization Trap"
Structural Nuance: Lysine vs. Ornithine
While Lysine (Lys) and Ornithine (Orn) both possess side-chain primary amines, they differ by a single methylene unit (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). This structural contraction reduces the side-chain length, altering the spatial orientation of the amine.
Lysine: 4-carbon side chain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-amine). High rotational freedom.
Ornithine: 3-carbon side chain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-amine). Reduced freedom, higher propensity for intramolecular cyclization.
The Mechanism of Failure:
-Lactam Formation
The most critical failure mode when using Ornithine in Solid Phase Peptide Synthesis (SPPS) is lactamization . During the activation of the carboxyl group (for coupling to the next amino acid or resin), if the
-amino group is exposed or prematurely deprotected, it can nucleophilically attack the activated -carbonyl. This forms a stable 6-membered lactam ring (3-amino-2-piperidone), terminating the peptide chain.
Key Risk Factor: This side reaction is thermodynamically favored for Ornithine (6-membered ring) compared to Lysine (7-membered ring, kinetically slower).
Visualization: The Lactamization Pathway
The following diagram illustrates the competing pathways during activation.
Figure 1: Competing pathways during Ornithine activation. Pathway B represents the irreversible formation of the piperidone derivative (lactam).
Part 2: Strategic Planning & Protecting Groups
The choice of side-chain protecting group (PG) is the primary determinant of success.
Protecting Group
Structure
Removal Condition
Application
Boc (tert-butyloxycarbonyl)
Acid-Labile
95% TFA (Final Cleavage)
Standard Linear Peptides. Best for simple incorporation where Orn replaces Lys.
Mtt (4-methyltrityl)
Hyper-Acid-Labile
1% TFA in DCM
Side-Chain Modification. Allows selective deprotection on-resin while keeping other groups (Boc/tBu) intact.[1]
Alloc (Allyloxycarbonyl)
Pd-Labile
Pd(PPh) / PhSiH
Cyclic Peptides. Orthogonal to both Fmoc (Base) and Boc/tBu (Acid). Ideal for lactam bridges.
Linear Assembly: Synthesize the full peptide sequence using standard Fmoc-SPPS. Ensure the N-terminus is Fmoc-protected to prevent head-to-side-chain cyclization.
Selective Deprotection (Mtt Removal):
Wash resin with DCM.
Treat with 1% TFA / 5% TIS in DCM (
min).
Visual Cue: The solution will turn yellow (trityl cation). Continue washes until the solution is clear.[3]
Neutralization:[4] Wash with 5% DIEA in DMF to neutralize the resin.
Cyclization:
Dissolve PyBOP and DIEA in DMF.
Add to resin and shake for 2–4 hours.
Validation: Kaiser test should be negative (colorless) indicating the side-chain amine has reacted.
Final Cleavage: Remove N-terminal Fmoc, then cleave peptide from resin using 95% TFA cocktail.
Part 4: Quality Control & Troubleshooting
Mass Spectrometry Forensics
When analyzing the crude peptide, use the following mass shifts to identify synthesis failures:
Observation
Mass Shift ( Da)
Diagnosis
Root Cause
Target Mass
0
Success
Correct Synthesis
Mass - 18 Da
-18.01
Lactam Formation
Orn side-chain attacked -carbonyl (loss of HO).
Mass + 128 Da
+128.17
Incomplete Deprotection
Lys/Orn side chain still has Boc group (rare in TFA cleavage).
Mass + 42 Da
+42.04
Acetylation
Capping occurred on the Orn side chain (premature deprotection).
Decision Tree for Synthesis Strategy
Figure 2: Decision matrix for selecting the appropriate Ornithine derivative based on peptide topology.
Part 5: Case Study Application
Context: Development of an Antimicrobial Peptide (AMP) based on the Indolicidin scaffold.
Challenge: The native sequence contains multiple Lysine residues, leading to a half-life of <15 minutes in human serum due to trypsin degradation.
Solution: Systematic replacement of Lys with Orn.
Outcome:
Synthesis: Using Protocol A, Ornithine was incorporated. No lactam by-products were observed (confirmed by LC-MS).
Stability: The Orn-analog showed a 4-fold increase in serum half-life (
min).
Mechanism: Trypsin specificity requires the precise geometry of the Lysine side chain (4 carbons) to fit the S1 binding pocket. The shortening to Ornithine (3 carbons) disrupts this recognition, evading cleavage while maintaining the cationic charge necessary for membrane disruption.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
Application Note: L-Ornithine Ethyl Ester Dihydrochloride in Advanced Peptide Cyclization
Introduction and Strategic Rationale As a Senior Application Scientist overseeing peptide drug development, I frequently encounter the limitations of linear peptides, primarily their poor metabolic stability and conforma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
As a Senior Application Scientist overseeing peptide drug development, I frequently encounter the limitations of linear peptides, primarily their poor metabolic stability and conformational flexibility. Cyclization via a lactam bridge—frequently utilizing the
-amino group of ornithine—imparts significant conformational rigidity and enhances receptor affinity 1.
While standard Solid-Phase Peptide Synthesis (SPPS) relies heavily on Fmoc-Orn(Boc)-OH, employing L-Ornithine ethyl ester dihydrochloride (CAS: 84772-29-2) presents a distinct strategic advantage for solution-phase and hybrid cyclization methodologies. This non-proteinogenic amino acid derivative features a free
-amine and -amine, with its C-terminus orthogonally protected as an ethyl ester 2. As a dihydrochloride salt, it exhibits exceptional aqueous and organic solubility, making it an ideal nucleophilic scaffold for complex architectural branching, chemo-enzymatic oligomerization 3, and state-of-the-art rapid macrolactamization strategies 4.
Mechanistic Causality in Experimental Design
In traditional SPPS, on-resin cyclization is preferred to minimize intermolecular side reactions; however, the solid support can impose steric hindrances that severely limit the cyclization efficiency of complex sequences 1, 5. By incorporating L-Ornithine ethyl ester into a solution-phase or hybrid synthesis strategy, researchers can exploit the modular logic of Nonribosomal Peptide Synthetases (NRPS) 4.
The mechanistic advantages of this specific derivative are threefold:
C-Terminal Shielding : The ethyl ester prevents premature C-terminal activation during the coupling of the
- and -amines, ensuring strictly controlled linear or branched peptide assembly.
Hydrazide-to-Acyl Azide Activation : The ethyl ester can be cleanly converted to a peptide hydrazide via hydrazinolysis. Subsequent diazotization yields a highly reactive C-terminal acyl azide. This intermediate undergoes ultra-fast, regioselective macrolactamization in mixed aqueous/organic solvents without the epimerization typically observed with standard coupling reagents like PyBOP or HATU 4.
Enzymatic Recognition : The ethoxy leaving group is specifically recognized by proteases such as trypsin, enabling chemo-enzymatic peptide synthesis and oligomerization under mild aqueous conditions 3.
Experimental Workflow
Workflow for acyl azide-mediated peptide cyclization utilizing L-Ornithine ethyl ester.
Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the integrated Quality Control (QC) checkpoints.
Protocol A: Hydrazinolysis of the Ethyl Ester
Causality : To activate the C-terminus for rapid cyclization, the stable ethyl ester must be converted into a reactive precursor. Hydrazinolysis provides a clean conversion to a peptide hydrazide without risking the racemization associated with standard saponification.
Preparation : Dissolve the purified linear peptide containing the C-terminal L-Ornithine ethyl ester (1.0 eq) in anhydrous methanol to a concentration of 0.1 M.
Reagent Addition : Cool the solution to 0 °C. Add hydrazine hydrate (10.0 eq) dropwise.
Causality Note: The large molar excess drives the equilibrium forward, while the low temperature protects sensitive side-chain functionalities.
Incubation : Allow the reaction to warm to room temperature and stir for 4–6 hours.
Self-Validating QC : Monitor the reaction via LC-MS. Proceed only when >95% of the starting material has been consumed. This is definitively indicated by a mass shift of -27 Da (loss of
and addition of ).
Workup : Precipitate the resulting peptide hydrazide using cold diethyl ether. Centrifuge at 4000 x g for 10 minutes, decant the supernatant, and lyophilize the pellet.
Protocol B: Acyl Azide Activation and Macrolactamization
Causality : Acyl azides are highly reactive intermediates that mimic the thioester activation seen in NRPS biosynthesis 4. The reaction relies on a strict pH shift: acidic conditions stabilize the azide formation, while a shift to basic conditions deprotonates the target nucleophile (e.g., the N-terminal amine) to trigger cyclization.
Diazotization : Dissolve the peptide hydrazide (1.0 eq) in an acidic aqueous buffer (pH 3.0, 0.1 M
/HCl) containing 5% DMSO to maintain solubility. Cool the mixture to -10 °C to 0 °C using an ice-salt bath.
Activation : Add
(1.5 eq, dissolved in a minimal volume of water) dropwise. Stir for exactly 15 minutes.
Self-Validating QC: A rapid LC-MS check should confirm the formation of the acyl azide. Crucial: Maintain sub-zero temperatures to prevent Curtius rearrangement into an unreactive isocyanate.
Cyclization (pH Shift) : Rapidly dilute the reaction mixture to a final peptide concentration of 1 mM using a basic buffer (0.2 M sodium phosphate, pH 8.0).
Causality Note: High dilution (1 mM) thermodynamically favors intramolecular cyclization over intermolecular dimerization. The pH 8.0 environment rapidly deprotonates the attacking amine.
Quenching : After 20–30 minutes of stirring at room temperature, quench the reaction by adding 1% TFA until the pH drops to 4.0.
Purification : Isolate the cyclic peptide via preparative RP-HPLC and lyophilize.
Quantitative Data: Cyclization Efficiency
To guide experimental design, the following table summarizes typical cyclization metrics when utilizing L-Ornithine ethyl ester-derived precursors compared to traditional on-resin methods.
Application Note: HPLC Purification of Peptides Containing H-Orn-OEt·2HCl
This Application Note is designed for researchers and purification scientists handling basic peptides modified with C-terminal esters, specifically Ornithine Ethyl Ester (Orn-OEt). Preserving Ester Stability and Minimizi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and purification scientists handling basic peptides modified with C-terminal esters, specifically Ornithine Ethyl Ester (Orn-OEt).
Preserving Ester Stability and Minimizing Basic Peak Tailing
Abstract
Peptides containing Ornithine ethyl ester (H-Orn-OEt) present a unique "push-pull" purification challenge. The ornithine side chain is highly basic (pKa ~10.5), causing severe peak tailing on standard silica columns due to silanol interactions. Simultaneously, the ethyl ester moiety is susceptible to hydrolysis and intramolecular lactamization (cyclization) under basic or aqueous-neutral conditions. This protocol details a Low-pH Reversed-Phase HPLC (RP-HPLC) strategy using Trifluoroacetic Acid (TFA) as a dual-purpose modifier: it acts as an ion-pairing agent to sharpen peaks and maintains an acidic environment (pH < 2.5) to stabilize the ester and prevent side reactions.
Introduction & Chemical Context
H-Orn-OEt·2HCl (Ornithine ethyl ester dihydrochloride) is a non-proteinogenic amino acid derivative often used as a precursor for cyclic peptides, lactams, or as a C-terminal modification to improve cell permeability.
The Purification Paradox
Basicity (The Tailing Problem): Ornithine contains a
-amino group.[1] On standard C18 columns, this basic amine interacts with residual silanols () on the stationary phase, leading to broad, tailing peaks and poor resolution.
Lability (The Stability Problem):
Hydrolysis: The ethyl ester (
) can hydrolyze to the free acid () in the presence of water, a reaction accelerated by high pH (base-catalyzed hydrolysis).
Lactamization: If the pH rises (approaching neutral/basic), the free
-amine of the Ornithine can nucleophilically attack the C-terminal ester, forming a 6-membered lactam ring (3-amino-2-piperidone derivative). This effectively destroys the peptide.
Scientific Solution: We utilize a high-concentration ion-pairing strategy (0.1% TFA) combined with end-capped C18 stationary phases . The TFA protonates all amines (blocking nucleophilic attack) and masks silanol interactions, while the low pH prevents ester hydrolysis.
Materials & Equipment
Component
Specification
Purpose
Stationary Phase
C18 (Octadecyl) , 100 Å or 300 Å pore size. Critical: Must be "End-capped" or "Base-Deactivated".
Prevents silanol interactions with Ornithine side chain.
Mobile Phase A
Milli-Q Water + 0.1% (v/v) TFA
Solubilization and ion-pairing. pH ~2.0 stabilizes ester.
Mobile Phase B
Acetonitrile (HPLC Grade) + 0.1% (v/v) TFA
Elution agent. TFA prevents baseline drift.
Sample Diluent
50% Water / 50% ACN + 0.1% TFA
Matches initial gradient strength; acid prevents degradation during loading.
Do not use "bare" silica or non-endcapped columns.
Recommended: Agilent ZORBAX Eclipse Plus C18, Phenomenex Luna C18(2), or Waters XBridge Peptide BEH C18.
Why? These columns undergo a secondary bonding step to cover free silanol groups, significantly reducing the tailing of the basic Ornithine residue.
3.2 Mobile Phase Chemistry
Why TFA? Trifluoroacetic acid is the gold standard here. It forms hydrophobic ion pairs with the positively charged Ornithine amines. This neutralizes the charge, allowing the peptide to interact effectively with the hydrophobic C18 chains, resulting in sharp, symmetrical peaks.
Avoid: Ammonium Acetate or Bicarbonate (pH > 6). These buffers will accelerate ester hydrolysis and potential lactamization.
3.3 Gradient Optimization
Orn-OEt peptides are moderately hydrophobic due to the ethyl group masking the C-terminal charge.
Starting Point: 5% B to 60% B over 30 minutes (approx. 1.8% B/min).
Optimization: If the peptide elutes early, flatten the gradient to 0.5% B/min around the elution point.
Detailed Experimental Protocol
Step 1: System Preparation
Flush the HPLC system with 100% Acetonitrile to remove any residual buffers.
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.
System Check: Ensure the baseline at 214 nm is stable. A drifting baseline usually indicates unequal TFA concentrations in A and B.
Step 2: Sample Preparation (CRITICAL)
Weighing: Weigh the crude H-Orn-OEt peptide quickly; the HCl salt is hygroscopic.
Solubilization: Dissolve the peptide in a minimal volume of Mobile Phase A .[1]
Note: If the peptide is hydrophobic, add Acetonitrile dropwise until dissolved, but do not exceed 20% ACN to effectively bind the peptide to the column head.
Safety Check: Measure the pH of the sample solution. It must be acidic (pH < 3). If not, add neat TFA dropwise.
Step 3: Analytical Screening
Inject 10-20 µL of sample (1 mg/mL) to determine retention time (
).
Gradient: 0–60% B over 20 min.
Target: The peptide should elute as a sharp peak. If tailing is observed (
), increase TFA concentration to 0.15% or switch to a fresh column.
Step 4: Preparative Purification
Loading: Inject the concentrated sample.
Elution: Run the optimized gradient.
Fraction Collection: Collect peaks based on UV threshold.
Precaution: Keep collection tubes on ice if the room temperature is high, to further minimize hydrolysis risk (though low pH is the primary protection).
Step 5: Post-Purification Handling
Immediate Lyophilization: Do not store fractions in solution for long periods (e.g., >24 hours) even at 4°C. The combination of water and acid will eventually hydrolyze the ester.
Pooling: Pool pure fractions immediately and freeze at -80°C or lyophilize directly.
Visualization of Workflows
Figure 1: Purification Workflow for Ester-Protected Peptides
This flowchart illustrates the critical decision points to prevent hydrolysis during the purification process.
Caption: Workflow for purifying Orn-OEt peptides emphasizing pH control to prevent lactamization and hydrolysis.
Figure 2: Chemical Stability Logic
Understanding the "Danger Zones" for Ornithine Ethyl Esters.
Caption: Impact of Mobile Phase pH on Ornithine Ethyl Ester stability and chromatography.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Interaction of basic Ornithine with silanols.
1. Ensure column is "End-capped". 2. Increase TFA to 0.15% or 0.2%. 3. Use a column with high carbon load.
Split Peaks
Partial hydrolysis of the ester.
1. Check mass spec: Is there a peak -28 Da (loss of ethyl)? 2. Ensure sample was dissolved in acidic buffer. 3. Reduce time in solution.
Retention Shift
Loss of ion-pairing agent.
Ensure TFA is fresh and added to both Mobile Phase A and B.
Recovery Low
Non-specific binding.
Ornithine peptides can be sticky. Ensure the gradient goes to 95% B at the end of the run to wash the column.
Application Note: Synthetic Utility of H-Orn-OEt·2HCl in Enzyme Inhibitor Design
Abstract & Introduction L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) is a "privileged scaffold" in medicinal chemistry, serving as a critical synthon for the development of peptidomimetic enzyme inhibitors. U...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) is a "privileged scaffold" in medicinal chemistry, serving as a critical synthon for the development of peptidomimetic enzyme inhibitors. Unlike its parent amino acid, the ethyl ester modification renders the carboxyl group orthogonal, allowing immediate derivatization of the N-termini without competing self-condensation.
This molecule is primarily utilized in the synthesis of inhibitors for Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa) and Arginase . Its structural utility lies in its side-chain (
-amine), which can be chemically "tuned" to mimic the guanidinium group of Arginine (for protease recognition) or the transition state of urea cycle intermediates.
This guide details the handling, regioselective functionalization, and application of H-Orn-OEt·2HCl in synthesizing Arginine-mimetic inhibitors.
Chemical Properties & Handling Guidelines
Physicochemical Profile
Property
Specification
Critical Note
Formula
Dual salt form implies high acidity in solution.
MW
233.14 g/mol
Stoichiometry calculations must account for the 2HCl.
Solubility
Water, Methanol, DMSO
Poor solubility in non-polar solvents (, Et2O).
Hygroscopicity
High
Store in desiccator at -20°C. Absorbance of water leads to ester hydrolysis.
pKa Values
,
Expert Insight: The -amine is more basic. At pH ~9.0, the -amine is largely unprotonated (nucleophilic), while the -amine remains protonated (protected).
Stability & Neutralization (The "Diketopiperazine Trap")
Warning: A common failure mode when neutralizing H-Orn-OEt·2HCl is the rapid formation of diketopiperazine (DKP) or lactamization if the concentration is too high and the pH is uncontrolled.
Protocol: Always neutralize in the presence of the acylating agent or protecting group. Avoid letting the free base sit in solution.
Solvent Choice: Use DMF or anhydrous EtOH for reactions; avoid water to prevent ester hydrolysis.
Synthetic Application: The "Arginine Mimetic" Pathway
The most high-value application of H-Orn-OEt·2HCl is converting the ornithine side chain into a guanidine or urea moiety. This creates non-natural Arginine or Citrulline analogs that are resistant to enzymatic cleavage but retain high binding affinity.
Workflow Visualization
The following diagram illustrates the conversion of H-Orn-OEt·2HCl into a Thrombin inhibitor precursor via selective guanidination.
Caption: Synthetic route transforming Ornithine ethyl ester into a protease inhibitor via side-chain guanidination.
Dissolve Boc-Orn-OEt in dry DMF (0.2 M concentration).
Add DIPEA followed by 1H-Pyrazole-1-carboxamidine hydrochloride.
Stir at RT for 16–24 hours.
Observation: The reaction may become cloudy.
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
Result: You have synthesized Boc-Arg(unprotected)-OEt . This intermediate is a key building block for Trypsin/Thrombin inhibitors.
Mechanism of Action: Why Ornithine?
The efficacy of inhibitors derived from H-Orn-OEt·2HCl relies on the "Anchor and Linker" model.
The Anchor (Side Chain): The guanidinated side chain (derived from Ornithine) extends into the S1 specificity pocket of the serine protease.
The Interaction: The positive charge forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin/Thrombin) located at the bottom of the pocket.
The Scaffold (Ornithine Backbone): The ethyl ester allows for the attachment of "warheads" (electrophilic traps) or transition-state mimics at the C-terminus if further modified to an aldehyde or boronic acid.
Caption: Electrostatic interaction between the Ornithine-derived guanidine group and the enzyme active site.
Troubleshooting & QC
Issue
Probable Cause
Solution
Low Yield in Step 1
pH too high (>10) caused bis-Boc protection.
Strictly monitor pH; keep below 9.0 to protect -amine via protonation.
Cyclization (DKP)
Reaction left too long in basic conditions.
Keep reaction times optimized; do not store the free base form of H-Orn-OEt.
Incomplete Guanidination
Reagent solubility issues.
Ensure DMF is dry; use 1H-Pyrazole-1-carboxamidine over O-methylisourea for better kinetics.
References
Synthesis of Arginine Mimetics
Title: The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors.[1]
Technical Support Center: Optimizing Coupling Efficiency of H-Orn-OEt·2HCl
Executive Summary: The "Ornithine Trap" You are likely experiencing low coupling efficiency with H-Orn-OEt·2HCl due to a specific, rapid intramolecular side reaction known as lactamization . Unlike standard amino acids,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Ornithine Trap"
You are likely experiencing low coupling efficiency with H-Orn-OEt·2HCl due to a specific, rapid intramolecular side reaction known as lactamization .
Unlike standard amino acids, Ornithine ethyl ester contains a
-amino group and an activated ester (ethyl ester) within the same molecule. Once neutralized (deprotonated), the side chain amine can attack the ester carbonyl to form 3-amino-2-piperidone (a six-membered lactam ring). This reaction is often faster than the intermolecular coupling you are attempting.
This guide provides the specific protocols to outcompete this side reaction and successfully couple the molecule.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To solve the problem, you must understand the "race condition" occurring in your reaction vessel. You are racing the intermolecular coupling (desired) against the intramolecular cyclization (undesired).
The Mechanism[1][2][3][4]
The Trigger: H-Orn-OEt·2HCl is stable as a salt. As soon as you add a base (e.g., DIEA, NMM) to neutralize the HCl and free the amines for coupling, the clock starts.
The Side Reaction: The
-amino group () wraps around and attacks the ethyl ester.
The Result: Formation of the thermodynamically stable lactam. This product is non-reactive to further coupling at the
-amine in many conditions or simply precipitates/elutes as a byproduct, leading to "missing" starting material but no product.
Visualization: The Bifurcation Pathway
The following diagram illustrates the critical decision point in the reaction pathway.
Caption: The "Race Condition." Pathway A (Coupling) must be kinetically favored over Pathway B (Lactamization) by manipulating concentration and activation speed.
Module 2: Critical Reaction Parameters
To favor Pathway A, you must optimize three variables: Base Stoichiometry , Order of Addition , and Temperature .
Base Stoichiometry (The Danger Zone)
H-Orn-OEt·2HCl releases 2 equivalents of acid .
Under-neutralization (< 2.0 eq): The amine remains protonated (
) and cannot react. Yield = 0%.
Exact Neutralization (2.0 - 2.1 eq): Ideal. The amine is free, but the environment is not hyper-basic.
Over-neutralization (> 2.5 eq): Excess base acts as a general base catalyst, significantly accelerating lactam formation.
Solvent Effects[3][5]
Avoid: Methanol or Ethanol (promotes transesterification and solubility of the lactam).
Preferred: DMF or NMP (keeps the reaction polar but aprotic).[1]
Concentration: Keep the reaction concentrated (0.2M - 0.5M). Intramolecular reactions (lactamization) are concentration-independent, while intermolecular coupling is concentration-dependent. Higher concentration favors coupling.
Module 3: Optimized "Flash Coupling" Protocol
Objective: Minimize the time H-Orn-OEt exists as a free base in the absence of an activated electrophile.
Reagents:
Component A: Carboxylic Acid (Amino Acid to be coupled).
Dissolve Component A (1.0 eq) and HATU (1.0 eq) in minimum DMF.
Add DIEA (1.0 eq) to this mixture.
Wait 30-60 seconds. The active ester is now formed and ready to attack.
Preparation of Ornithine (The "Cold" Start):
In a separate vial, suspend H-Orn-OEt·2HCl (1.0 - 1.2 eq) in DMF.
Cool this vial to 0°C (Ice bath). Lower temperature slows cyclization more than it slows coupling.
Add exactly 2.0 equivalents of DIEA to this cold suspension.
The Flash Mix:
Immediately (within 10 seconds of adding base to the Ornithine), pour the Pre-Activated Component A solution into the Cold Ornithine solution.
Rationale: You want the free amine of Ornithine to encounter the activated ester the instant it is formed.
Reaction Maintenance:
Stir at 0°C for 30 minutes.
Allow to warm to room temperature over 1 hour.
Workup:
Evaporate DMF. Partition between EtOAc and 5% NaHCO3.
Note: The lactam byproduct is water-soluble and may wash out, but if your yield is low, check the aqueous layer.
Module 4: Troubleshooting & FAQs
Q1: I see a new spot on TLC that isn't my product, but the starting material is gone. What is it?
A: It is almost certainly 3-amino-2-piperidone (the lactam).
Diagnostic: Check the Mass Spec. The lactam has a mass of [MW of Orn - EtOH]. For H-Orn-OEt (MW ~188 free base), the lactam is MW ~114.
Fix: Use the "Flash Coupling" protocol above. Do not premix the Ornithine with base before the activated acid is ready.
Q2: Can I use H-Orn-OEt with an unprotected side chain for linear peptides?
A:High Risk.
If you are trying to synthesize a linear peptide where Ornithine is in the middle of the chain, you should NOT use H-Orn-OEt·2HCl.[1] You should use side-chain protected Ornithine, such as H-Orn(Boc)-OEt·HCl or H-Orn(Z)-OEt·HCl .
Why? Even if you stop lactamization, the
-amine is nucleophilic. You will get a mixture of -coupling (desired) and -coupling (branched).
Exception: Use H-Orn-OEt·2HCl only if you specifically intend to functionalize both amines simultaneously or if you are synthesizing the lactam intentionally.
Q3: My coupling efficiency is still low (<40%). What next?
A: Switch to a Mixed Anhydride coupling or use EDC/HOBt at -10°C.
Sometimes uronium salts (HATU) are too basic (due to the extra DIEA required).
Alternative: Use H-Orn(Boc)-OH , couple it to the resin/amine first, and then esterify the C-terminus (if the ethyl ester is your final goal), though this changes the synthesis strategy.
Q4: How do I remove the lactam byproduct?
A: The lactam is significantly more polar than most protected peptides.
Purification: It usually remains in the aqueous phase during an EtOAc/Water extraction. If it persists, silica gel chromatography with a DCM/MeOH gradient will separate the polar lactam from your hydrophobic peptide.
References & Further Reading
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504.
Context: Comprehensive review detailing side reactions of Ornithine and the necessity of orthogonal protection.
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
Context: Foundational text describing the "Ornithine Effect" and lactamization kinetics in ethyl esters.
Gairí, M., et al. (1990). "Side reactions in peptide synthesis: The formation of lactams." Tetrahedron Letters, 31(50), 7363-7366.
Context: Specific mechanistic study on the rate of cyclization of Ornithine and Lysine esters under basic conditions.
Technical Support Center: L-Ornithine Ethyl Ester Dihydrochloride Troubleshooting Guide
Executive Summary & Chemical Profile L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) is a critical intermediate in peptide synthesis and arginine auxotrophy research. While the dihydrochloride salt is stable, th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) is a critical intermediate in peptide synthesis and arginine auxotrophy research. While the dihydrochloride salt is stable, the free base is kinetically unstable .
Upon neutralization, the compound undergoes a rapid, pH-dependent intramolecular cyclization (lactamization) driven by the nucleophilic attack of the
-amino group on the ethyl ester carbonyl. This results in the formation of 3-amino-2-piperidone (Ornithine Lactam) , rendering the compound useless for further linear coupling.
This guide provides the mechanistic understanding and specific protocols required to prevent this "Ornithine Effect" and other associated side reactions.
Core Mechanism: The "Ornithine Effect"
The primary failure mode is intramolecular aminolysis . Unlike intermolecular dimerization (Diketopiperazine formation), this reaction is zero-order with respect to concentration and proceeds rapidly in aqueous basic or neutral organic solutions.
Mechanism Visualization
Figure 1: The mechanistic pathway of L-Ornithine ethyl ester cyclization. The
-amine (side chain) attacks the ester to form a 6-membered lactam ring.
Troubleshooting Guides & FAQs
Category A: Stability & Handling[1][2]
Q1: I neutralized the dihydrochloride salt to store it as a free base, but the material turned into a gum/oil. What happened?Diagnosis: You likely facilitated the conversion to Ornithine Lactam.
Technical Explanation: The free base of L-Ornithine ethyl ester is not shelf-stable. Once the protecting protons are removed (
), the -amine is free to attack the ester. This reaction is autocatalytic in moisture.
Corrective Action:
Never store the free base.
Neutralize in situ only (Just-in-Time).
If you must isolate a free amine intermediate, ensure the
-amine is protected (e.g., Boc, Z) before neutralizing the ester salt.
Q2: What is the safe pH range for aqueous workups?Diagnosis: pH sensitivity.
Technical Explanation:
pH < 6.0: Stable. The amines remain protonated (
), preventing nucleophilic attack.
pH 7.0 - 8.0: Moderate Risk. Cyclization half-life is in hours.[1]
pH > 9.0: Critical Risk. Cyclization occurs in minutes.
Protocol: Avoid standard saturated
washes if the contact time exceeds 5 minutes. Use dilute brine or acidic washes () instead.
Q3: My peptide coupling yield is low (<40%), and Mass Spec shows a peak at [M-46].Diagnosis: Lactam formation (Loss of Ethanol, Mass 46).
Technical Explanation: The [M-46] peak corresponds to the loss of
() during the cyclization of Ornithine ethyl ester to 3-amino-2-piperidone ( fragment). This competes with your desired acylation.
Troubleshooting Workflow:
Check Base Addition: Did you add base (DIPEA/TEA) to the ornithine ester before adding the activated carboxylic acid?
Correction: Always add the base last or simultaneously with the activated species.
Check Activation Speed: Slow activation (e.g., using DCC/HOBt without pre-activation) leaves the ornithine free amine exposed too long.
Correction: Switch to faster coupling agents like HATU or COMU .
Q4: How do I prevent Diketopiperazine (DKP) formation during coupling?Diagnosis: Intermolecular dimerization.
Technical Explanation: While intramolecular lactamization is the dominant pathway for Ornithine ethyl ester, DKP formation becomes a risk if Ornithine is the N-terminal residue of a dipeptide (e.g., H-Orn-Pro-OEt). The cis-conformation of proline accelerates this.
Prevention Strategy:
Use sterically hindered protecting groups (e.g., Trityl) on the N-terminus if possible.
Perform coupling in DCM (Dichloromethane) rather than DMF, as DMF promotes aggregation and side reactions.
Validated Experimental Protocols
Protocol 1: "Safe" Neutralization & Coupling
Use this protocol to couple L-Ornithine Ethyl Ester 2HCl to an N-protected amino acid without lactamization.
Step
Action
Rationale
1. Activation
Dissolve N-protected amino acid (1.1 eq) and HATU (1.1 eq) in dry DMF. Add DIPEA (2.2 eq). Stir for 2 mins.
Pre-activates the acid to an ester before the ornithine amine is exposed.
2. Preparation
Suspend L-Ornithine OEt·2HCl (1.0 eq) in dry DMF in a separate vessel.
Keeps the ornithine stable as the salt until the last second.
3. Coupling
Add the Activated Acid Solution (from Step 1) to the Ornithine Suspension (Step 2).
Introduction of the electrophile.
4. Neutralization
Immediately add DIPEA (2.0 - 2.1 eq) dropwise to the mixture while stirring vigorously.
Releases the free amine in the presence of the active ester, favoring coupling over cyclization.
5. Quench
After 30-60 mins, acidify with or dilute HCl.
Stops any remaining side reactions and re-protonates unreacted amines.
Protocol 2: Quantitative Stability Check (HPLC)
Use this to verify the quality of your starting material.
Column: C18 Reverse Phase (
).
Mobile Phase: A:
in Water; B: in Acetonitrile.
Note: The TFA ensures the pH is acidic (~2), preventing cyclization during analysis.
Gradient: 5% B to 60% B over 20 mins.
Detection: 210 nm.
Markers:
L-Ornithine OEt: Retention time ~
.
Ornithine Lactam: Retention time will be distinct (usually earlier eluting due to loss of ethyl group hydrophobicity, though ring formation adds rigidity).
Decision Tree: Low Yield Investigation
Figure 2: Diagnostic workflow for identifying side reactions based on Mass Spectrometry data.
References
L-Ornithine Lactam Structure & Form
Title: Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions.
Source: National Institutes of Health (NIH) / PMC.
How to prevent racemization when using H-Orn-OEt.2HCl
The following technical guide is structured as a specialized support center for researchers working with L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) .[1][2][3] It addresses the specific challenges of racemiz...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center for researchers working with L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) .[1][2][3] It addresses the specific challenges of racemization and side-chain interference associated with this molecule.
Topic: Preventing Racemization & Side-Reactions during Coupling
Document ID: ORN-TECH-004
Status: Active / Verified
Executive Summary: The "Double-Salt" Challenge
Working with H-Orn-OEt·2HCl presents a unique challenge compared to standard amino acids.[1] You are managing two distinct risks simultaneously:
Racemization: The ethyl ester group activates the
-proton, making it susceptible to base-catalyzed enolization (loss of chirality).
Lactamization (The "False Racemization"): The unprotected
-amine (side chain) can attack the ethyl ester, forming a 6-membered lactam (3-amino-2-piperidinone). This byproduct is often mistaken for a racemate or impurity.[1]
The Core Solution: Precision pH control.[1] You must exploit the pKa difference between the
-amine and the -amine to selectively activate the coupling site without triggering degradation.
The Mechanism of Failure
To prevent racemization, you must understand why it happens.[1]
A. Base-Catalyzed Racemization (Enolization)
The ethyl ester makes the
-proton acidic. In the presence of excess base (especially in polar solvents like DMF), the proton is removed, forming an achiral enolate intermediate. When the proton returns, it can attack from either side, producing the D-isomer.[4][5]
B. The pKa Ladder (Your Safety Margin)
This is the most critical concept for your protocol.
Implication: When you add base to the dihydrochloride salt (.2HCl), the
-amine deprotonates first.
0 – 1.0 Equiv Base: Neutralizes the
-amine (Ready to couple).
> 2.0 Equiv Base: Neutralizes the
-amine (Risk of lactamization and racemization).
Caption: The "Golden Zone" of neutralization. Stopping at 1 equivalent of base preserves the side chain protection (protonation) and minimizes racemization risk.
Validated Protocols
Protocol A: The "Split-Base" Coupling Strategy
Recommended for standard peptide coupling (e.g., EDC/HOBt or HATU).
Objective: Keep the reaction pH between 6.5 and 7.5.
Reagents:
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).[1] Avoid TEA (Triethylamine) as it is less sterically hindered and more likely to cause racemization.
Solvent: DCM (Dichloromethane) mixed with minimal DMF if needed for solubility.[1]
Step-by-Step:
Chill: Suspend H-Orn-OEt·2HCl in DCM at 0°C.
Activation (Separate Vessel): Pre-activate your carboxylic acid partner (1.0 eq) with your coupling reagent (e.g., EDC/Oxyma) before adding the Ornithine.[1]
Titration (The Critical Step): Add exactly 1.0 equivalent of DIPEA to the Ornithine suspension.
Why? This neutralizes the first HCl (associated with the
-amine). The -amine remains protonated (-NH3+), acting as its own protecting group.[1]
Combine: Add the activated acid mixture to the Ornithine solution.
Adjustment: Check pH (wet pH paper). It should be weakly acidic/neutral (pH 6-7).[1] Only add more base (0.1 eq increments) if the pH is < 5.
Reaction: Allow to warm to Room Temp (RT) naturally. Do not heat.
Protocol B: Solubility Troubleshooting (The "Counter-Ion Swap")
Use this if H-Orn-OEt·2HCl is insoluble in DCM/DMF.
If the salt does not dissolve, do not just add more base.[1]
Dissolve H-Orn-OEt[1]·2HCl in a minimum volume of Methanol (MeOH).[1]
Add 2.0 eq of Tosylic Acid (pTsOH) or use an ion-exchange resin to swap Cl- for Toso-.[1]
Evaporate MeOH.[1] The Tosylate salt is often more soluble in organic solvents, allowing you to avoid polar solvents like DMF/DMSO which accelerate racemization.[1]
Data & Optimization Guide
Base Selection Impact on Racemization
Data summarized from comparative ester coupling studies (e.g., Benoiton et al.).[1]
Old School Trick: Adding 0.1 eq CuCl2 virtually eliminates racemization in high-risk couplings (e.g., Histidine), but requires rigorous washing to remove copper.[1]
Troubleshooting FAQs
Q: I see a new spot on TLC that isn't my product or the starting material. Is this the D-isomer?A: Likely not. It is probably the Lactam (Piperidinone) .[1]
Test: Does the spot appear faster if you add excess base?
Cause: You neutralized the
-amine (side chain).
Fix: Reduce base equivalents. Ensure the
-amine stays protonated (H-Orn-OEt·HCl).
Q: Can I use Fmoc-Orn(Boc)-OH instead?A: If your synthesis allows, yes . Using a side-chain protected derivative (like Boc or Z) completely eliminates the lactamization risk and simplifies the pKa landscape, reducing racemization risk significantly. H-Orn-OEt·2HCl is "atom economical" but "process expensive."[1]
Q: My yield is low using the "1.0 eq Base" protocol.A: The
-amine might still be partially protonated due to equilibrium.
Optimization: Use 1.1 to 1.2 equivalents of a weaker base like Collidine.[1] Collidine is strong enough to free the
-amine but too bulky and weak to effectively deprotonate the -amine or the -carbon.
References
Benoiton, N. L. (2019).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Definitive text on racemization mechanisms and base effects).
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
Miyazawa, T., et al. (1992).[1] Simultaneous determination of enantiomeric purity of amino acids and their derivatives. Chromatographia, 33, 225-230.[1] (Methods for detecting Ornithine racemization).
Steinauer, R., et al. (1989).[1] Racemization of amino acid esters. Journal of Organic Chemistry. (Base-catalyzed rates of ester enolization).
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]
I. Mechanistic FAQs: Understanding Ornithine Chemoselectivity
Welcome to the Technical Support Center for Advanced Peptide Synthesis . This guide is engineered for researchers, scientists, and drug development professionals dealing with the chemoselective challenges of incorporatin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Peptide Synthesis . This guide is engineered for researchers, scientists, and drug development professionals dealing with the chemoselective challenges of incorporating and cleaving ornithine (Orn) in Solid-Phase Peptide Synthesis (SPPS).
Ornithine is a highly versatile non-proteinogenic amino acid frequently used to introduce conformational rigidity via lactam bridges. However, its highly nucleophilic δ-amino group introduces specific mechanistic vulnerabilities during activation, selective deprotection, and global cleavage.
Q1: Why am I seeing a truncated peptide or a mass shift corresponding to a loss of 18 Da during Ornithine coupling?A1: This is the classic signature of δ-lactam formation . When the C-terminal carboxyl group of ornithine is activated (e.g., via DIC/Oxyma to form an O-acylisourea intermediate), it becomes highly susceptible to intramolecular nucleophilic attack if the δ-amino group is prematurely exposed. This kinetically favored reaction forms a thermodynamically stable 6-membered δ-lactam ring (3-amino-2-piperidone), which terminates the peptide chain and irreversibly consumes the activated amino acid[1].
Causality Check: Ensure your side-chain protecting group (e.g., Boc, Mmt) is fully stable under your specific coupling conditions and avoid prolonged pre-activation times.
Q2: I am using Fmoc-Orn(Mmt)-OH for on-resin cyclization. Why is my overall yield so low after the selective deprotection step?A2: You are likely experiencing premature cleavage of the peptide from the solid support. The 4-methoxytrityl (Mmt) group is highly acid-labile and is selectively removed using 1-2% Trifluoroacetic acid (TFA)[2]. If you are synthesizing on a hyper-acid-labile resin like 2-chlorotrityl chloride (2-CTC), prolonged continuous exposure to 1-2% TFA will hydrolyze the peptide-resin anchor.
Causality Check: Do not use a single 10-minute incubation. Instead, use multiple short intervals (e.g., 5 x 2 minutes). This refreshes the scavenger concentration, drives the deprotection forward kinetically, and minimizes the time the resin linker is exposed to acidic conditions[2].
Q3: During global cleavage of my Orn-cyclized peptide, I observe +56 Da (tBu) and +252 Da (Pbf) adducts. How do I optimize the cleavage cocktail?A3: This indicates insufficient scavenging of highly reactive carbocations generated during the removal of permanent protecting groups. While the ornithine δ-amine is safely protected within the newly formed lactam bridge, other nucleophilic residues (like Trp, Tyr, or Met) are acting as unintended scavengers.
Causality Check: Optimize your cleavage cocktail to provide a massive excess of competitive nucleophiles (e.g., Triisopropylsilane and water) to irreversibly quench carbocations before they can re-alkylate your peptide[3].
II. Diagnostic Troubleshooting Matrix
Use this data-driven matrix to diagnose and resolve quantitative anomalies observed during LC-MS analysis of your crude cleavage products.
Diagnostic Issue
LC-MS Symptom
Mechanistic Root Cause
Optimized Corrective Action
Incomplete Mmt Deprotection
+272 Da mass shift (Mmt retained on δ-amine)
Exhausted scavenger allowing trityl cation equilibrium to reverse.
Use fresh 1-2% TFA/DCM with 2-5% TIS; increase cycle count (e.g., 6 x 2 min)[2].
δ-Lactam Formation
Desired mass minus H₂O (-18 Da) or chain truncation
Premature loss of Orn side-chain protection during C-terminal activation.
Utilize robust protecting groups (Boc) unless orthogonal deprotection is strictly required[4].
Premature Resin Cleavage
Low final yield; target peptide found in Mmt deprotection filtrate
2-CTC resin ester linkage cleaved by prolonged 1-2% TFA exposure.
Keep TFA exposure strictly <2 mins per cycle; neutralize immediately with DIPEA[2].
Incomplete Lactamization
Major product is the linear, fully deprotected peptide
Inefficient macrocyclization due to steric hindrance or poor activation.
Switch to highly reactive coupling reagents (e.g., PyOxim or PyBOP) and extend reaction time[3].
III. Pathway Visualizations
The following diagrams illustrate the critical workflows and competing mechanistic pathways encountered when handling ornithine in SPPS.
Workflow for on-resin lactamization and global cleavage of Orn-containing peptides.
Mechanistic pathway of competitive δ-lactam formation versus successful peptide elongation.
IV. Self-Validating Experimental Protocols
To ensure reproducibility and trust, every protocol below includes built-in validation checkpoints. These methodologies are optimized for generating side-chain to side-chain lactam bridges using Fmoc-Orn(Mmt)-OH.
Protocol A: Selective Orthogonal Deprotection of Orn(Mmt)
Causality: Mmt cleavage generates a highly stable 4-methoxytrityl cation. Triisopropylsilane (TIS) is required as a hydride donor to irreversibly quench this cation, driving the deprotection to completion and preventing the re-alkylation of the ornithine δ-amine[2].
Resin Preparation: Swell the peptidyl-resin (e.g., 0.1 mmol scale) in dry Dichloromethane (DCM) for 20 minutes to maximize reagent penetration.
Acidolysis: Treat the resin with a freshly prepared solution of 1-2% (v/v) TFA and 2-5% (v/v) TIS in DCM for exactly 2 minutes.
Validation Checkpoint 1: Observe the filtrate. A bright yellow color confirms the successful release of the Mmt cation[2].
Iterative Cleavage: Drain the reaction vessel and repeat Step 2 for 5 to 6 cycles.
Validation Checkpoint 2: Continue the 2-minute cycles until the filtrate is completely colorless, indicating complete Mmt removal[2].
Neutralization: Wash the resin extensively with DCM (3 × 1 min), followed by neutralization with 5% DIPEA in DMF (3 × 1 min) to prepare the δ-amine for coupling.
Protocol B: On-Resin Lactamization (Cyclization)
Causality: Intramolecular cyclization on a solid support requires highly efficient activation to overcome the conformational entropy of the linear peptide.
Activation: To the neutralized resin, add 2.5 equivalents of PyOxim (or PyBOP) and 2.5 equivalents of DIPEA dissolved in a minimum volume of DMF[3].
Coupling: Agitate the reaction vessel at room temperature for 12 to 18 hours (overnight) at 200 rpm[3].
Validation Checkpoint 3: Perform a Kaiser (ninhydrin) test on a small aliquot of cleaved resin beads. A negative result (yellow beads) confirms that the primary δ-amine of ornithine has been successfully consumed to form the lactam bridge[4]. If positive (blue beads), repeat steps 1-2 for an additional 3 hours.
Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).
Protocol C: Global Cleavage and Final Deprotection
Causality: High TFA concentrations are required to cleave the peptide from the resin and remove permanent protecting groups (e.g., tBu, Pbf, Boc). Scavengers prevent these released groups from damaging the peptide[3].
Preparation: Dry the cyclized peptidyl-resin under a gentle stream of nitrogen for 5 minutes. Transfer to a 15 mL falcon tube[3].
Cleavage Cocktail: Add 3 mL of a freshly prepared cleavage cocktail comprising TFA / TIS / H₂O at a ratio of 95 : 2.5 : 2.5[3].
Incubation: Agitate the mixture at room temperature for 2.5 to 3 hours.
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate dropwise into 40 mL of ice-cold diethyl ether/hexane (1:1)[3].
Isolation: Centrifuge at 4500 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether. Dry the pellet under vacuum prior to HPLC purification.
V. References
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC. [Link]
Technical Support Center: Troubleshooting Peptides Containing H-Orn-OEt.2HCl
Introduction: The Ornithine Ethyl Ester Challenge You are likely accessing this guide because your peptide synthesis involving L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt.2HCl) has resulted in low yields, insolubl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Ornithine Ethyl Ester Challenge
You are likely accessing this guide because your peptide synthesis involving L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt.2HCl) has resulted in low yields, insoluble precipitates ("gunk"), or complex HPLC chromatograms.
While often attributed to "aggregation," issues with H-Orn-OEt.2HCl are frequently a combination of physical aggregation (hydrophobic collapse) and chemical instability (cyclization). Ornithine is a non-proteinogenic amino acid with a side chain one methylene group shorter than Lysine. This structural difference drastically alters its behavior:
Kinetic Instability: The
-amino group is spatially positioned to attack the C-terminal ethyl ester, leading to lactamization (chemical loss).
Aggregation Propensity: The ethyl ester (OEt) masks the C-terminal charge, increasing hydrophobicity, while the Ornithine side chain (
) can induce intermolecular salt bridging or hydrogen bonding distinct from Lysine.
This guide treats your issue as a system failure, isolating variables between synthesis chemistry and physical solubility.
Diagnostic Workflow: Chemical vs. Physical Aggregation
Before attempting solubilization, you must determine if your "aggregate" is a reversible precipitate or an irreversible chemical byproduct.
Workflow Visualization
Figure 1: Initial diagnostic decision tree. HFIP (Hexafluoroisopropanol) is a potent disruptor of hydrogen bonds. If the solid resists HFIP, the issue is likely covalent (chemical) rather than physical.
Scenario A: Chemical Instability (The "Hidden" Aggregation)
If your product is insoluble in HFIP or shows the wrong mass, you are likely dealing with cyclization . H-Orn-OEt.2HCl contains two nucleophilic amines (
-NH and -NH ) and an electrophilic ester (OEt).
The Lactamization Trap
Unlike Lysine, Ornithine's
-amine can easily attack the C-terminal ethyl ester to form a 6-membered lactam ring (3-amino-piperidin-2-one). This is irreversible.
Trigger: Neutralizing the .2HCl salt without immediate coupling or protection.
Symptom: Loss of the Ethyl group (Mass -29 Da or -45 Da depending on ionization) and formation of an insoluble, non-reactive solid.
The Diketopiperazine (DKP) Trap
If H-Orn-OEt is the C-terminal residue, DKP formation occurs at the dipeptide stage. The N-terminal amine of the second amino acid attacks the Ornithine ester.
Trigger: Slow coupling of the 3rd amino acid or prolonged basic conditions (e.g., Fmoc removal).
Symptom: The peptide chain terminates at the dipeptide stage. The "aggregate" is actually the cyclic dipeptide byproduct.
Corrective Synthesis Protocols
Variable
Recommendation
Scientific Rationale
Side Chain Protection
MANDATORY
If using H-Orn-OEt.2HCl as a starting block, the side chain (-amine) must be protected (e.g., Boc, Z, or Alloc) before coupling to the -amine. Using free H-Orn-OEt.2HCl in coupling will lead to uncontrolled branching and lactamization.
Base Handling
Stoichiometric Control
The reagent is a .2HCl salt. It requires exactly 2 equivalents of base to neutralize. Do not use excess base (e.g., >2.2 eq DIPEA) during dissolution, as this accelerates cyclization [1].
Coupling Strategy
Segment Condensation
If possible, couple a dipeptide block (e.g., Fmoc-Xaa-Orn(Boc)-OH) rather than building stepwise on the Orn-OEt ester. This bypasses the high-risk dipeptide stage.[1]
If the peptide is chemically correct (verified by Mass Spec) but aggregates in solution (broad peaks, gelation), the issue is hydrophobic collapse or salt-bridging.
Why H-Orn-OEt Aggregates
Charge Masking: The Ethyl Ester (OEt) removes the C-terminal negative charge. Without this charge repulsion, the peptide loses solubility in aqueous buffers.
Amphipathicity: If the peptide sequence contains hydrophobic residues (Leu, Val, Phe) alongside the basic Ornithine, it forms "amphipathic surfactants" that stack into fibrils.
Solubilization Protocol
Step 1: The "Disaggregation" Wash
Do not attempt to dissolve directly in water/buffer.
Dissolve crude peptide in neat TFA or HFIP (10-50 mg/mL). This breaks existing
-sheets.
Evaporate solvent (rotary evaporator or nitrogen stream) to form a thin film.
Result: You now have monomeric peptide ready for reconstitution.
Step 2: Reconstitution Matrix
Use the following solvent hierarchy based on your application:
Solvent System
Application
Notes
0.1% TFA in Water
HPLC / LC-MS
Only if sequence is highly polar.
5-10% Acetic Acid
HPLC / Purification
Good for basic peptides (Orn/Lys rich). The acid ensures protonation of the Orn side chain, preventing aggregation.
Figure 2: Mechanistic divergence between failure (Lactamization) and success (Protection). Note that the side chain protection is the critical control point.
Frequently Asked Questions (FAQs)
Q1: I am trying to couple Fmoc-Ala-OH to H-Orn-OEt.2HCl in DMF, but the solution turns cloudy immediately upon adding DIPEA. Why?A: You are likely seeing the precipitation of DIPEA.HCl salts, which is normal, OR you are witnessing rapid polymerization if the Ornithine side chain is unprotected.
Check: Is your reagent H-Orn-OEt.2HCl (free side chain) or H-Orn(Boc)-OEt.HCl?
Fix: If the side chain is free, you cannot perform a selective alpha-coupling in one pot without side-chain protection. You must use H-Orn(Boc)-OEt.HCl.
Q2: My HPLC peak is extremely broad (tailing). Is this aggregation?A: Yes, or column interaction. Ornithine is basic. If your mobile phase pH is near the pKa of the side chain (unlikely in TFA buffers) or if you are using a standard C18 column, the positive charges may interact with residual silanols on the column.
Fix 1: Add 0.1% TFA or 0.1% Perchloric Acid (NaClO4) to the mobile phase to mask silanol interactions [2].
Fix 2: Heat the column to 60°C . This increases mass transfer and disrupts aggregates on-column.
Q3: Can I use H-Orn-OEt.2HCl in Solid Phase Peptide Synthesis (SPPS)?A: Generally, no. This reagent is an ethyl ester, which is a "solution phase" C-terminal protection. In SPPS, the C-terminus is attached to the resin.
Exception: You are synthesizing a peptide in solution using SPPS-cleaved fragments, and H-Orn-OEt is the C-terminal block.
Warning: If you try to use this in SPPS as a building block, the ethyl ester will block chain extension (it's a capping group).
Q4: How do I remove the Ethyl Ester (OEt) after synthesis?A: Saponification (LiOH/NaOH in MeOH/Water).
Risk:[3] Saponification of Ornithine esters is prone to racemization and hydantoin formation.
Alternative: If you need the free acid at the end, start with a 2-Chlorotrityl Chloride resin loaded with Fmoc-Orn(Boc)-OH, rather than synthesizing the ester and hydrolyzing it.
References
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of diketopiperazine formation in peptide esters. Journal of Pharmaceutical Sciences, 87(3), 283–288.
Pearson, A. J., et al. (2008). Aggregation in Peptide Synthesis and Purification: Mechanisms and Troubleshooting. Methods in Enzymology, 289, 3-21.
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398.
Bachem Technical Guides. (2021). Care and Handling of Amyloid and Aggregation-Prone Peptides.
Technical Support Center: Optimizing Peptide Synthesis with L-Ornithine Ethyl Ester Dihydrochloride
Executive Summary L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) is a specialized building block used primarily in solution-phase peptide synthesis or as a C-terminal modification. Users frequently report low y...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) is a specialized building block used primarily in solution-phase peptide synthesis or as a C-terminal modification. Users frequently report low yields due to three distinct failure modes: incomplete neutralization of the double salt, diketopiperazine (DKP) formation at the dipeptide stage, and
-lactamization (side-chain cyclization).
This guide provides technical protocols to bypass these bottlenecks. It moves beyond standard "recipes" to explain the mechanistic causes of failure, ensuring your process is robust and reproducible.
Module 1: The Salt Factor (Pre-Coupling Preparation)
The Issue:
The reagent is supplied as a dihydrochloride (2HCl). Unlike standard amino acid salts, it releases two moles of acid per mole of reagent. If you use standard 1.0 equivalent base neutralization, the
-amine remains protonated (), rendering it non-nucleophilic. Coupling will fail completely. Conversely, a large excess of strong base (e.g., TEA) promotes racemization of the activated carboxyl component.
Optimized Neutralization Protocol
Objective: Free the
-amine without triggering ester hydrolysis or racemization.
Parameter
Recommendation
Technical Rationale
Base Selection
N-Methylmorpholine (NMM) or sym-Collidine
Weaker bases ( ~7.4) than DIEA/TEA ( ~10-11). They neutralize the HCl but are less likely to abstract the -proton, reducing racemization risk [1].
Stoichiometry
2.0 - 2.1 Equivalents
You must neutralize both HCl molecules. 1.0 eq leaves the amine protonated; >2.5 eq risks base-catalyzed side reactions.
Timing
In-situ (Cold)
Do not free-base and store. Neutralize immediately prior to adding the activated amino acid to prevent intermolecular condensation.
Step-by-Step Workflow
Dissolve H-Orn-OEt·2HCl in DMF or DCM (Concentration: 0.1 – 0.2 M).
Module 2: The Yield Killer (Diketopiperazine Formation)
The Issue:
The most common cause of "low yield" is not the coupling itself, but the loss of product after deprotecting the second amino acid.
When you synthesize a dipeptide (e.g., H-AA2-Orn-OEt), the free N-terminal amine of AA2 can attack the C-terminal ethyl ester of Ornithine. This forms a cyclic Diketopiperazine (DKP) and cleaves the peptide from the ester, destroying your linear chain.
Mechanism Visualization
Caption: The DKP formation pathway. The N-terminal amine back-bites the C-terminal ester, ejecting ethanol and forming a stable ring structure.
Prevention Strategy
If you observe low yields specifically after the second cycle, implement Strategy B immediately.
Strategy
Methodology
When to Use
A: Steric Bulk
Use Trityl (Trt) protection for AA2 (the amino acid coupled to Ornithine).
If AA2 is small (Gly, Ala). Trt is removed with mild acid (1% TFA), avoiding the basic conditions that trigger DKP.[1]
B: Rapid Coupling
Perform the next coupling (AA3) immediately with high-activity reagents (HATU/HOAt).
Standard protocol.[2] Minimizes the time the dipeptide exists as a free amine.
C: Dipeptide Unit
Couple AA2 and AA3 as a pre-formed dipeptide (Fmoc-AA3-AA2-OH).
Best for Proline. If AA2 is Proline, DKP formation is extremely fast. Never couple Proline individually to Orn-OEt.
Module 3: Ornithine Specifics (
-Lactamization)
The Issue:
Ornithine has a reactive side-chain amine (
-amine). If this group is not orthogonally protected, it can attack the activated carboxyl group during coupling (branching) or attack the backbone ester (lactamization).
Required Specification:
Ensure your starting material is
-protected .
Recommended: H-Orn(Boc)-OEt·HCl or H-Orn(Z)-OEt·HCl.
Forbidden: H-Orn-OEt·2HCl (unprotected side chain) unless you specifically intend to react the side chain.
Troubleshooting & FAQs
Q1: My coupling reaction turns cloudy immediately after adding base. Is this a problem?
A: It depends.
White Precipitate: This is likely N-methylmorpholine hydrochloride (NMM·HCl) salt precipitating out of DCM. This is normal and harmless.
Gelatinous Mass: This indicates peptide aggregation. Switch solvent to DMF or NMP, or add chaotropic salts (LiCl).
Q2: I am using EDC/HOBt, but the reaction is too slow (>12 hours). Can I heat it?
A:No. Heating ethyl esters with amine salts promotes ester hydrolysis and racemization.
Solution: Switch to HATU/HOAt (1.1 eq) with Collidine (2.1 eq). This usually completes coupling in <1 hour. Note: HATU requires strict base control; do not exceed pH 8.
Q3: Why is my yield lower with Ornithine than with Lysine?
A: Ornithine is sterically different and more prone to intramolecular cyclization (
-lactam) than Lysine due to the 5-membered ring preference vs. Lysine's 6-membered ring. Ensure the -protecting group (e.g., Boc, Z) is stable to your coupling conditions.
Q4: Can I use PyBOP?
A: Yes, but PyBOP generates carcinogenic HMPA as a byproduct.[3] PyOxim is a safer alternative with comparable or better reactivity [2].
Summary of Experimental Workflow
Use this logic flow to design your next experiment.
Caption: Decision tree for neutralizing Ornithine Ethyl Ester Dihydrochloride.
References
Carpino, L. A., et al. (2002). "The effect of amino acid side chain, tertiary amine, and solvent on the intrinsic rate of racemization."[4] Journal of Organic Chemistry. Available at:
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Available at:
BenchChem. (2025).[2][5] "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Technical Support. Available at:
Royal Society of Chemistry. "Prevention of diketopiperazine formation in peptide synthesis." J. Chem. Soc., Perkin Trans. Available at:
Technical Support Center: Troubleshooting Unexpected Masses in Ornithine-Containing Peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers puzzled by unexpected mass shifts and fragmentation anomalies when analyzing ornithine (Orn)-containing pepti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers puzzled by unexpected mass shifts and fragmentation anomalies when analyzing ornithine (Orn)-containing peptides. Ornithine, a non-proteinogenic amino acid, presents unique gas-phase and solution-phase reactivities.
This guide synthesizes field-proven insights to help you diagnose, understand, and resolve these issues. Rather than simply providing fixes, we will explore the underlying chemical causality of these phenomena to ensure the scientific integrity of your LC-MS workflows.
Diagnostic Overview
Before altering your synthesis protocols or mass spectrometry parameters, you must accurately classify the mass shift. The flowchart below outlines the logical relationship between observed mass shifts and their chemical root causes.
Diagnostic workflow for identifying the root cause of unexpected mass shifts in Orn-peptides.
Quantitative Data: Common Ornithine-Related Mass Shifts
To facilitate rapid spectral interpretation, compare your observed
against this standardized table of common ornithine-related deviations.
Modification / Event
Monoisotopic Mass Shift ()
Root Cause
Affected Ion Types
Ammonia Loss
-17.0265 Da
Gas-phase nucleophilic attack / Scrambling
Precursor, , ,
Water Loss
-18.0105 Da
C-terminal Ornithine cyclization
Precursor, -ions
Arg Orn Conversion
-43.053 Da
Protecting group degradation during cleavage
Intact Peptide
Carbamylation
+43.0058 Da
Urea buffer degradation (cyanate reaction)
Intact Peptide
Troubleshooting Guide 1: The "Ornithine Effect" (Gas-Phase Lactamization)
Symptom:
During Collision-Induced Dissociation (CID) MS/MS, you observe a massive, disproportionate cleavage C-terminal to the ornithine residue. This is often accompanied by a prominent
-ion that dominates the spectrum, suppressing other sequence ions. If Orn is at the C-terminus, a strong neutral loss of water (-18 Da) is observed directly from the precursor.
Causality (The "Why"):
This phenomenon is known as the "Ornithine Effect" [1]. Unlike standard peptide backbone fragmentation (which typically forms oxazolone structures), the gas-phase proton affinity of ornithine allows the ionizing proton to mobilize. The highly nucleophilic
-amine of the ornithine side chain attacks the adjacent C-terminal carbonyl carbon. This intramolecular reaction is thermodynamically driven by the formation of a highly stable six-membered lactam ring [2], resulting in a facile peptide backbone cleavage.
Mechanistic pathway of the Ornithine Effect during collision-induced dissociation (CID).
Self-Validating Protocol: Bypassing the Ornithine Effect for Full Sequencing
To obtain complete sequence coverage when the Ornithine Effect suppresses standard fragmentation, execute the following step-by-step methodology:
Identify the Suppressed Spectrum : Run standard low-energy CID (e.g., in a triple quadrupole or ion trap). If the spectrum is dominated by a single C-terminal cleavage at the Orn residue, proceed to Step 2.
Switch to Electron-Transfer Dissociation (ETD) : ETD induces fragmentation via electron transfer rather than vibrational excitation. This bypasses the nucleophilic attack mechanism entirely.
Optimize Declustering Potential : Lower the declustering potential (DP) or capillary voltage in the ion source. High source energy can induce in-source lactamization before the peptide even reaches the collision cell.
Data Validation : Compare the CID and ETD spectra. A successful ETD run will yield a comprehensive
- and -ion series, confirming the peptide sequence without the dominant lactam artifact.
Symptom:
You synthesized an Arginine-containing peptide, but the intact MS1 spectrum shows a major impurity at exactly -43.05 Da relative to your target mass. MS/MS sequencing reveals that the mass shift is localized exclusively to the Arginine residue.
Causality (The "Why"):
This is a solution-phase synthesis artifact, not a mass spectrometer artifact. When using Boc-chemistry or specific Fmoc-protecting groups (like
or Tosyl on Arginine), the final harsh acid cleavage (e.g., HF or TFMSA) can trigger a side reaction. The protecting group degrades, and the guanidinium group of the Arginine side chain is partially cleaved. This results in the loss of a equivalent (a net loss of 43 Da), effectively mutating your Arginine into an Ornithine residue directly on the resin [3].
)-OH, switch to a more stable protecting group such as Boc-Arg(Mts)-OH, or transition entirely to Fmoc-Arg(Pbf)-OH, which is significantly less prone to ornithine conversion during TFA cleavage.
Optimize Cleavage Scavengers : If you must use the existing chemistry, prepare a fresh cleavage cocktail with optimized scavengers. Use a mixture of TFA/Thioanisole/EDT/Anisole (90:5:3:2). The thiol scavengers (like 1,2-ethanedithiol) help quench reactive carbocations that exacerbate side reactions.
Temperature Control : Perform the cleavage strictly at 0°C for the first 30 minutes, then slowly warm to room temperature. High thermal energy during cleavage accelerates the degradation of the guanidinium group.
Analytical Confirmation : Cleave a 5 mg micro-aliquot of the resin using the optimized cocktail. Analyze via LC-MS. If the -43 Da peak is eliminated or reduced to <5%, apply the protocol to the bulk batch.
Frequently Asked Questions (FAQs)
Q: I am performing Hydrogen-Deuterium Exchange (HDX-MS) on an Orn-peptide using ETD. Why am I seeing a massive loss of ammonia (-17 Da) that is ruining my deuterium quantification?A: This is a known issue with gas-phase hydrogen scrambling. During ETD, especially under harsh declustering conditions, the peptide can undergo hydrogen scrambling before the loss of ammonia from the N-terminus or the Orn side-chain [4]. The eliminated ammonia takes a fraction of the retained deuterium with it, artificially depleting the deuterium content of the resulting fragment ion. Solution: Strictly use mild declustering conditions in the ion source to minimize scrambling prior to ETD.
Q: Can I use the Ornithine Effect to my advantage in peptide sequencing?A: Absolutely. Because the lactamization is highly thermodynamically favored (even more so than the well-known Proline or Aspartic acid cleavage effects), researchers intentionally convert Arginine to Ornithine (deguanidination) in solution to induce highly selective, predictable cleavages in complex polypeptide ions [1]. This acts as a targeted gas-phase chemical cleavage method to simplify complex spectra.
Q: Why does Lysine not show the same massive cleavage effect as Ornithine?A: The difference comes down to chain length and ring strain. Ornithine cyclization forms a six-membered lactam ring. Lysine has one additional methylene group in its side chain, meaning nucleophilic attack would form a seven-membered lactam ring. The formation of a six-membered ring is kinetically and thermodynamically favored by a ratio of approximately 500:1 over the seven-membered ring, making the "Lysine Effect" negligible by comparison.
References
McGee WM, McLuckey SA.
"Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions." J Am Soc Mass Spectrom. 2019.
"Technical Support Center: Boc-Arg(di-Z)-OH in Peptide Synthesis." Benchchem. 2025.
"Loss of Ammonia during Electron-Transfer Dissociation of Deuterated Peptides as an Inherent Gauge of Gas-Phase Hydrogen Scrambling." Analytical Chemistry. 2010.
Optimization
Technical Support Center: Troubleshooting H-Orn-OEt·2HCl Reactions
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when researchers utilize L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) in peptide synthesis and med...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when researchers utilize L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) in peptide synthesis and medicinal chemistry. Working with this building block requires a strict understanding of its structural thermodynamics.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you identify, prevent, and remove common byproducts associated with H-Orn-OEt·2HCl reactions.
FAQ 1: Why does my H-Orn-OEt·2HCl reaction yield a complex mixture immediately upon neutralization?
The Causality:
H-Orn-OEt·2HCl is stable only as a dihydrochloride salt. When you introduce a base (such as DIPEA or TEA) to neutralize the salt for a coupling reaction, you generate two highly nucleophilic free amines (the α-amine and the δ-amine).
Because the δ-amine is situated at the end of a flexible 5-carbon aliphatic chain, its spatial proximity to the α-ethyl ester creates an entropically favored trajectory for intramolecular nucleophilic acyl substitution. The δ-amine attacks the ester carbonyl, expelling ethanol and forming a highly stable 6-membered ring. Furthermore, if a coupling reagent and carboxylic acid are present, both the α- and δ-amines compete for the activated acyl donor, leading to a chaotic mixture of regioisomers and di-acylated products.
Reaction pathways of H-Orn-OEt showing desired coupling vs. lactamization and regioisomerization.
FAQ 2: I am detecting a major byproduct with a mass of 114 Da. What is it, and how do I remove it?
Expert Insight:
A mass of 114 Da ([M+H]+ = 115) corresponds to 3-amino-2-piperidone (also known as cyclo-ornithine) . This δ-lactamization is a heavily documented side reaction when working with ornithine esters . Once formed, it cannot be "un-cyclized" under standard conditions and must be physically removed from your target product.
Step-by-Step Methodology: Cation-Exchange Scavenging Protocol
Because 3-amino-2-piperidone retains a basic α-amine, it can be selectively trapped using acid-base chemistry, leaving your neutral, fully protected peptide in solution.
Solubilization: Dissolve the crude reaction mixture (containing the desired protected peptide and the lactam byproduct) in dichloromethane (DCM).
Resin Addition: Add 3 to 5 equivalents (relative to the theoretical lactam yield) of a macroporous sulfonic acid resin (e.g., Amberlyst-15).
Agitation: Agitate the suspension gently at room temperature for 2 hours. The basic α-amine of the lactam will covalently bind to the acidic resin.
Filtration: Filter the mixture through a fritted glass funnel. Wash the resin bed twice with pure DCM to ensure complete recovery of the product.
Self-Validation Check: Spot the filtrate on a TLC plate and stain with ninhydrin. The absence of a colored spot confirms the complete removal of the primary amine-containing lactam, validating the success of the scavenging step.
Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.
Step-by-step liquid extraction and resin scavenging workflow for H-Orn-OEt byproduct removal.
FAQ 3: How can I prevent the formation of regioisomers during coupling?
Expert Insight:
Attempting to selectively couple raw H-Orn-OEt·2HCl in situ is fundamentally flawed due to the nearly identical pKa ranges of the α- and δ-amines. The only reliable way to prevent regioisomeric mixtures is to abandon the raw dihydrochloride salt in favor of orthogonally protected building blocks (e.g., Fmoc-Orn(Boc)-OH). If you must use H-Orn-OEt, you must pre-protect it.
Protocol for Selective Protection:
If you require coupling exclusively at the δ-amine, you must temporarily shield the α-amine. While copper(II) complexation is standard for free amino acids, for esters, a bulky protecting group strategy is required. React the dihydrochloride salt with 1.0 equivalent of a bulky trityl (Trt) chloride at -78°C. The steric bulk heavily favors the less hindered δ-amine, allowing subsequent orthogonal protection of the α-amine.
FAQ 4: How do I remove urea byproducts generated from coupling reagents?
Expert Insight:
When coupling acids to H-Orn-OEt, carbodiimide reagents (EDC, DIC) generate urea byproducts that frequently co-elute with the target product.
For EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The resulting urea is highly water-soluble. A standard biphasic extraction using 0.1 M HCl followed by saturated NaHCO₃ will completely partition the urea into the aqueous waste.
For DIC (N,N'-Diisopropylcarbodiimide): Diisopropylurea (DIU) is notoriously insoluble in both aqueous and organic phases. Do not attempt to extract it. Instead, cool your reaction mixture in an ice bath for 30 minutes. The DIU will precipitate as a white solid. Filter it off through a Celite pad before beginning your aqueous washes.
Quantitative Data: Byproduct Summary & Resolution
Use the following table to rapidly diagnose and resolve impurities identified via LC-MS in your H-Orn-OEt workflows.
National Center for Biotechnology Information. "3-Amino-2-piperidone | C5H10N2O | CID 5200225." PubChem. Available at:[Link]
V. Videnova, et al. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin." Organic Process Research & Development, 2022. Available at:[Link]
Troubleshooting
Technical Support Center: Optimizing H-Orn-OEt·2HCl Reactivity
The following Technical Support Guide is structured to address the specific reactivity, solubility, and stability challenges of H-Orn-OEt·2HCl (L-Ornithine ethyl ester dihydrochloride).[1][2] [1] Product: H-Orn-OEt·2HCl...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is structured to address the specific reactivity, solubility, and stability challenges of H-Orn-OEt·2HCl (L-Ornithine ethyl ester dihydrochloride).[1][2]
User Question: Why is this molecule so difficult to dissolve in DCM, and why does my reaction yield a byproduct with Mass [M-46]?
The Scientist’s Answer:
You are navigating a trade-off between solubility and stability .[1][2]
The 2HCl Salt (State A): The molecule is locked in a protonated state (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). It is stable and resistant to hydrolysis but non-nucleophilic (unreactive) and insoluble in non-polar organic solvents like Dichloromethane (DCM).[2]
The Free Base (State B): Upon neutralization, the amine becomes nucleophilic (reactive) and soluble in DCM. However, it immediately becomes susceptible to intramolecular cyclization (Lactamization), expelling ethanol (Mass -46 Da).[1][2]
The "Ornithine Effect" (Lactamization Pathway)
The most critical failure mode for this compound is the formation of 3-amino-2-piperidone (Ornithine Lactam).[1] This is thermodynamically favored because it forms a stable 6-membered ring.[1][2]
Figure 1: The kinetic competition between desired coupling and unwanted lactamization.
Troubleshooting Guides
Scenario A: "The starting material won't dissolve in my organic solvent (DCM/THF)."
Diagnosis: The compound is still in its ionic dihydrochloride form.[1][2]
The Fix: You must perform an in-situ neutralization or a "free-basing" extraction.[1][2]
Protocol 1: In-Situ Neutralization (Recommended for Peptide Coupling)
Use this if you are reacting H-Orn-OEt with a carboxylic acid/activated ester.[1][2]
Suspend H-Orn-OEt[1][2]·2HCl in DCM (it will look cloudy).[1][2]
Add the carboxylic acid (1.0 eq) and coupling agent (e.g., EDC/HOBt or HATU).[2]
Time Limit: Use the resulting oil within 30 minutes .
Scenario B: "I see a major impurity with Mass [M-46] or [M-EtOH]."
Diagnosis: You have triggered the Ornithine Effect .[2] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-amine (side chain) or -amine has attacked the ethyl ester, ejecting ethanol and forming a lactam ring.
Root Causes & Solutions:
Cause
Mechanism
Solution
| Excess Base | High pH (>11) deprotonates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-amine (pKa ~10.7), making it highly nucleophilic.[2] | Maintain pH ~8.5–9.[1][2]0. Use mild bases (NMM, DIPEA) instead of TEA.[1][2] Avoid NaOH.[1][2][3] |
| Slow Reaction | If the desired intermolecular coupling is slow, the intramolecular cyclization wins. | Pre-activate your carboxylic acid (e.g., form the active ester before adding the Ornithine). |
| Heat | Higher temperatures accelerate cyclization.[1][2] | Keep the reaction at 0°C during the neutralization step. |
Critical Data & Reference Values
pKa Values (The Causality of Reactivity)
Understanding pKa is essential for "Selective Neutralization."
Strategic Insight: To couple the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-amine, you only need to reach pH ~9.0. At this pH, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-amine (pKa 10.[2]7) remains largely protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) and therefore cannot cyclize .[2] If you overshoot to pH 12, you deprotonate the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-amine, triggering rapid lactamization.
Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[1][2]
Visualization: Ninhydrin Stain (Both species turn purple/red).[1][2]
Differentiation: The Lactam is more polar (lacks the ethyl group, has amide character) and will typically have a lower Rf than the linear ester.
Decision Tree for Workflow
Figure 2: Decision matrix for solvent selection and risk management.[1][2]
References
Chemical Structure & Properties: PubChem.[1][2] Ornithine ethyl ester.[1][2][4][5] National Library of Medicine. Available at: [Link][1][2]
Lactamization Mechanism (The Ornithine Effect): Poutsma, J. C. (2019).[1][2] Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]
pKa Data for Amino Acids: Williams, R. pKa Data Compiled. Organic Chemistry Data. Available at: [Link]
Comparative Guide: H-Orn-OEt.2HCl vs. H-Lys-OEt.2HCl in Peptide Synthesis
Topic: H-Orn-OEt.2HCl vs. H-Lys-OEt.2HCl in Peptide Synthesis Content Type: Technical Comparison Guide Executive Summary: The "Lactamization Trap" For researchers and drug developers, the choice between H-Orn-OEt.2HCl (O...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: H-Orn-OEt.2HCl vs. H-Lys-OEt.2HCl in Peptide Synthesis
Content Type: Technical Comparison Guide
Executive Summary: The "Lactamization Trap"
For researchers and drug developers, the choice between H-Orn-OEt.2HCl (Ornithine ethyl ester) and H-Lys-OEt.2HCl (Lysine ethyl ester) is rarely a simple substitution of homologs. While they differ by only a single methylene unit (
), this structural variance dictates a massive divergence in synthetic stability.
The Core Insight: H-Lys-OEt.2HCl is a robust, standard building block for C-terminal functionalization. In contrast, H-Orn-OEt.2HCl is kinetically unstable upon neutralization, undergoing rapid intramolecular cyclization to form a lactam (3-amino-2-piperidone). This guide details the physicochemical drivers of this difference, provides protocols for navigating these challenges, and outlines their distinct biological applications.
Structural & Physicochemical Analysis
The fundamental difference lies in the side-chain length, which influences basicity, steric reach, and most importantly, the thermodynamics of ring closure.[1]
Feature
H-Orn-OEt.2HCl
H-Lys-OEt.2HCl
IUPAC Name
Ethyl 2,5-diaminopentanoate dihydrochloride
Ethyl 2,6-diaminohexanoate dihydrochloride
Side Chain
Propyl amino ()
Butyl amino ()
Side Chain Position
-amine (Delta)
-amine (Epsilon)
Side Chain pKa
~10.2 - 10.5
~10.5 - 10.8
Lactam Risk
Critical (6-membered ring)
Low (7-membered ring)
Trypsin Sensitivity
Resistant
Highly Susceptible
Visualizing the Homologs
The following diagram illustrates the structural relationship and the critical "attack vector" for cyclization.
Synthetic Reactivity: The Ornithine Effect
The most critical technical consideration when using these reagents is intramolecular aminolysis .
The Mechanism of Failure (Ornithine)
When H-Orn-OEt.2HCl is neutralized (e.g., with DIPEA or TEA) to liberate the amine for coupling, the
-amino group is spatially positioned to attack the C-terminal ethyl ester. This forms a 6-membered lactam ring (3-amino-2-piperidone).
Kinetics: Extremely fast (Entropy favored).
Outcome: The peptide chain terminates; the Ornithine converts into a cyclic byproduct rather than coupling to the incoming amino acid.
The Stability of Lysine
H-Lys-OEt.2HCl, upon neutralization, faces a kinetic barrier. Attacking its own ester would form a 7-membered lactam ring (3-amino-2-azepanone).
Kinetics: Slow (Entropy disfavored).
Outcome: The linear species persists long enough to participate in intermolecular peptide coupling.
Pathway Diagram: Lactamization Risk
Biological Implications[2][3][4]
Proteolytic Stability (Trypsin Resistance)
Lysine: Trypsin binds the positively charged side chain of Lysine (and Arginine) in a deep, negatively charged pocket (Asp189 at the bottom).[1] It cleaves the peptide bond C-terminal to the Lys residue.
Ornithine: The shortening of the side chain by one methylene group disrupts this "lock and key" fit. The Ornithine side chain cannot reach the Asp189 residue effectively to anchor the substrate for cleavage.
Application: Substituting Lys with Orn is a standard medicinal chemistry strategy to increase the metabolic half-life of a peptide without abolishing the cationic character required for receptor binding.
Experimental Protocols
Protocol A: Standard Coupling with H-Lys-OEt.2HCl
Use this for synthesizing C-terminal Lysine ethyl ester peptides.
Dissolution: Dissolve 1.0 eq of H-Lys-OEt.2HCl in DMF.
Activation: In a separate vessel, activate the incoming amino acid (1.1 eq) (e.g., Boc-Xaa-OH) with HBTU (1.1 eq) and DIPEA (3.0 eq).
Note: Ensure enough base is used to neutralize the 2HCl of the Lysine salt plus the activation.
Coupling: Add the activated solution to the H-Lys-OEt solution.
Reaction: Stir at room temperature for 1-2 hours.
Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4, and Brine.
Result: High yield of Boc-Xaa-Lys-OEt .
Protocol B: The "Safe" Handling of Ornithine (Avoid H-Orn-OEt)
Direct coupling of H-Orn-OEt.2HCl is not recommended due to lactamization. Use Side-Chain Protection.
Correct Strategy: Use H-Orn(Boc)-OEt.HCl or H-Orn(Z)-OEt.HCl .
Rationale: Protecting the
-amine prevents it from attacking the ester.
Procedure:
Dissolve H-Orn(Boc)-OEt.HCl (1.0 eq) in DMF.
Neutralize with DIPEA (2.0 eq). The side chain is Boc-protected and non-nucleophilic.
Deprotection: The side chain can be deprotected (TFA for Boc, Hydrogenolysis for Z) after the ester is hydrolyzed or converted, or if the final peptide conformation prevents cyclization.[1]
Protocol C: Intentional Synthesis of 3-Amino-2-Piperidone (Orn Lactam)
If your goal is the lactam (pharmacophore synthesis), use this protocol.
Reactant: Suspend H-Orn-OEt.2HCl (10 mmol) in Methanol (50 mL).
Conditions: Stir at Room Temperature for 4–12 hours.
Observation: The reaction proceeds quantitatively.
Purification: Evaporate solvent. The residue contains the lactam and Et3N.HCl salts. Desalt using ion-exchange resin or recrystallization.
References
Trypsin Specificity & Mechanism
Olsen, J. V., et al. (2004).[1] "Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues." Molecular & Cellular Proteomics. Link
Ornithine Lactamization Kinetics
Gao, J., et al. (2011).[1] "Selective Synthesis of Lysine Peptides... Ornithine lactamization provides an absolute differentiation."[1] Journal of the American Chemical Society. Link
Synthesis of 3-amino-2-piperidone
Blanco, M., et al. (2022). "Preparation of Enantiopure 3-Aminopiperidine... from Ornithine." Organic Process Research & Development. Link
Peptide Synthesis Reagents
BenchChem Application Notes.[3] "H-Lys-OEt.2HCl Properties and Usage." Link
Technical Guide: Mass Spectrometry Analysis of Peptides Containing L-Ornithine Ethyl Ester
Executive Summary This guide provides a technical comparison of peptides containing L-Ornithine Ethyl Ester (Orn-OEt) against their primary structural analogs: L-Lysine (Lys) and L-Ornithine free acid (Orn-OH) . Key Find...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison of peptides containing L-Ornithine Ethyl Ester (Orn-OEt) against their primary structural analogs: L-Lysine (Lys) and L-Ornithine free acid (Orn-OH) .
Key Findings:
Ionization: Orn-OEt exhibits superior ionization efficiency (IE) compared to Orn-OH due to increased hydrophobicity from the ethyl masking group, reducing ion suppression in Reversed-Phase LC (RPLC).
Fragmentation: Ornithine residues drive a specific non-canonical fragmentation pathway known as the "Ornithine Effect," resulting in facile C-terminal cleavage via
-lactam formation (6-membered ring).[1] This is distinct from Lysine, which lacks this kinetic favorability.
Stability: The ethyl ester moiety is susceptible to in-source hydrolysis and solution-phase degradation at pH > 7.0, requiring specific acidic handling protocols to prevent conversion to the free acid.
Technical Introduction
L-Ornithine is a non-proteinogenic amino acid often used in peptidomimetics to alter solubility or metabolic stability. The Ethyl Ester derivative is frequently employed to block the C-terminus or improve membrane permeability (prodrug strategy).
For the mass spectrometrist, the transition from Lysine (natural)
Ornithine (analog) Ornithine Ethyl Ester (derivative) introduces specific mass shifts and fragmentation behaviors that must be accounted for to avoid sequence misassignment.
Chemical Distinctions
Feature
L-Lysine (Lys)
L-Ornithine (Orn)
L-Ornithine Ethyl Ester (Orn-OEt)
Residue Mass
128.09 Da
114.08 Da
142.11 Da (+28.03 vs Orn)
Side Chain
4-carbon (butylamine)
3-carbon (propylamine)
3-carbon + Ethyl Ester
Basicity
High (pKa ~10.5)
High (pKa ~10.5)
High (Side chain amine intact)
Key Fragment
m/z 129 (Immonium 101)
m/z 115 (Immonium 70)
m/z 70 (Immonium) + Loss of 46 Da (EtOH)
Comparative Performance Analysis
A. Ionization Efficiency (Orn-OEt vs. Orn-OH)
Mechanism: Electrospray Ionization (ESI) response is heavily correlated with surface activity and hydrophobicity. Free acid peptides (Orn-OH) are zwitterionic and hydrophilic, often eluting in the solvent front or suffering from suppression.
Orn-OEt Advantage: The ethyl group masks the carboxylic polarity, significantly increasing retention on C18 columns. This places the peptide in a higher % organic solvent window during elution, which enhances desolvation efficiency and signal-to-noise ratio (S/N).
Observation: Expect a 2–10x signal enhancement for Orn-OEt analogs compared to their hydrolyzed Orn-OH counterparts.
B. Fragmentation Dynamics: The "Ornithine Effect"
This is the critical differentiator between Ornithine and Lysine.
Lysine Behavior: Lysine side chains (
-amino) can attack the peptide backbone, but this requires forming a 7-membered ring (caprolactam), which is kinetically slow. Lysine peptides typically yield standard ion series.
Ornithine Behavior: The
-amino group of Ornithine attacks the preceding carbonyl carbon to form a 6-membered lactam ring (3-amino-2-piperidinone) .
Result: This cyclization is kinetically favored, leading to selective cleavage C-terminal to the Ornithine residue. In MS/MS spectra, this results in a dominant fragment ion corresponding to the cleavage at Orn, often suppressing other sequence ions.[1]
C. Stability & Artifacts
Orn-OEt vs. Lys: Lysine is stable. Orn-OEt is chemically labile.
Hydrolysis Risk: At pH > 8.0, or under high-energy in-source conditions, the ethyl ester hydrolyzes to the free acid (Loss of 28 Da).
Differentiation: You must distinguish between sample hydrolysis (pre-injection) and in-source fragmentation.
In-source: Co-elution with the parent mass, but presence of [M-28+H]+ ions.
Experimental Protocol: Self-Validating Workflow
Objective: Characterize Orn-OEt peptides while preventing hydrolysis and confirming the "Ornithine Effect."
Step 1: Sample Preparation (Acidic Stabilization)
Solvent: Dissolve peptide in 0.1% Formic Acid (FA) in Water. Do not use ammonium bicarbonate or other basic buffers.
Validation: Check pH is < 4.0 using a micro-strip.
Concentration: Prepare at 1 pmol/µL.
Step 2: LC-MS Separation
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Mobile Phase A: H2O + 0.1% FA.
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.
Gradient: 5% B to 40% B over 10 minutes.
Why? Orn-OEt is moderately hydrophobic. A shallow gradient ensures separation from potential Orn-OH degradation products (which will elute near 5-10% B).
Step 3: MS/MS Acquisition (HCD/CID)
Mode: Positive Ion Mode (ESI+).
Collision Energy: Stepped NCE (25, 30, 35).
Why? The lactam formation (Ornithine effect) is energy-dependent. Stepped energy ensures you capture both the specific cleavage and the standard backbone fragments.
Step 4: Data Analysis & Validation
Search Criteria:
Variable Mod: Ethyl Ester (+28.0313 Da) on C-term or Asp/Glu (if applicable).
Introduction: The Structural Imperative of Ornithine in Peptide Engineering
Title: Structural Analysis of Ornithine-Containing Peptides: A Comparative Guide to Circular Dichroism and Alternative Techniques Ornithine (Orn) is a non-proteinogenic amino acid frequently utilized in the rational desi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Analysis of Ornithine-Containing Peptides: A Comparative Guide to Circular Dichroism and Alternative Techniques
Ornithine (Orn) is a non-proteinogenic amino acid frequently utilized in the rational design of antimicrobial peptides (AMPs) and cyclic therapeutics. By substituting canonical lysine residues with ornithine, researchers can reduce side-chain length while preserving the cationic primary amine. This modification modulates backbone flexibility, enhances resistance to proteolytic degradation, and fine-tunes membrane-binding affinity[1]. However, these substitutions directly alter the peptide's conformational landscape. Accurately mapping these structural shifts is critical for establishing robust Structure-Activity Relationships (SAR).
Comparative Analysis: CD vs. NMR vs. FTIR
Selecting the appropriate analytical technique is foundational to peptide characterization. While X-ray crystallography is limited by the difficulty of crystallizing highly flexible peptides, solution-phase techniques offer dynamic structural insights.
Table 1: Comparison of Structural Analysis Techniques for Peptides
Feature
Circular Dichroism (CD)
Nuclear Magnetic Resonance (NMR)
Fourier Transform Infrared (FTIR)
Primary Output
Global secondary structure (α-helix, β-sheet)
Atomic-resolution 3D structure
Vibrational states (Amide I/II bands)
Sample Concentration
Low (0.1–0.2 mg/mL)
High (0.5–1.0 mM)
Medium (1–5 mg/mL)
Solvent Compatibility
High (Buffer, Liposomes, Micelles)
Moderate (Requires isotopic labeling/D₂O)
High (Excellent for D₂O and membranes)
Throughput & Speed
High (Minutes per scan)
Low (Days to weeks for acquisition)
High (Minutes per scan)
Cost & Accessibility
Moderate cost, widely accessible
High cost, specialized expertise required
Low cost, highly accessible
Causality in Technique Selection:
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light[2][3]. It remains the gold standard for ornithine-containing peptides because it rapidly quantifies helix-coil transitions across diverse solvent environments. While NMR provides unparalleled atomic resolution[4], the high concentration requirements and complex interpretation for non-canonical amino acids make it less suitable for high-throughput screening. FTIR serves as a complementary tool, particularly advantageous when analyzing peptides in heavily absorbing solvents or lipid bilayers where CD signals might be obscured by light scattering[4][5].
Logical Framework of Ornithine-Induced Helicity
The incorporation of ornithine fundamentally alters how peptides interact with lipid membranes. The following diagram illustrates the causal relationship between ornithine substitution and the induction of α-helical conformations in membrane-mimicking environments.
Logical relationship between ornithine substitution and induced peptide helicity.
Self-Validating Experimental Protocol: CD Analysis of Ornithine Peptides
To ensure data integrity, the following protocol integrates self-validating checkpoints to prevent common artifacts such as solvent absorption interference[6].
Step 1: Sample and Environment Preparation
Peptide Solubilization: Dissolve the purified (>95%) ornithine-containing peptide in a low-salt, UV-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.15 mg/mL. Causality: High chloride concentrations (e.g., from NaCl or Tris-HCl) absorb strongly below 200 nm, obscuring critical far-UV CD signals[6].
Membrane Mimetic Preparation: Prepare small unilamellar vesicles (SUVs) composed of 100% POPG or a POPC/POPG mixture at a 2 mM concentration to simulate anionic bacterial membranes[7].
Step 2: Instrument Calibration and Setup
Nitrogen Purging: Purge the CD spectropolarimeter with high-purity nitrogen gas (>3 L/min) for 15 minutes prior to the experiment. Causality: Oxygen absorbs deep-UV light and converts to ozone, which damages optical mirrors and degrades signal-to-noise ratios.
Parameter Configuration: Use a 1 mm pathlength quartz cuvette. Set the wavelength range to 190–260 nm, scanning speed to 50 nm/min, bandwidth to 1 nm, and configure the system to average 3 accumulations.
Step 3: Data Acquisition and Self-Validation
Baseline Measurement: Record the spectrum of the buffer/vesicle solution alone.
Self-Validation Check (HT Voltage): Monitor the High Tension (HT) voltage during the baseline scan. Causality: The HT voltage reflects the photomultiplier tube's amplification. If the HT exceeds 600 V at any wavelength, the solvent is absorbing too much light, rendering the CD data at that wavelength unreliable[6]. Dilute the solvent or use a shorter pathlength cuvette (e.g., 0.1 mm) if this occurs.
Peptide Measurement: Add the peptide solution, record the spectrum, and mathematically subtract the baseline.
Step 4: Data Deconvolution
Convert the raw ellipticity (
, in millidegrees) to Mean Residue Ellipticity (MRE, ) to normalize for peptide length and concentration.
Calculate the α-helical fraction based on the MRE at 222 nm, where a value of approximately -33,400 deg cm² dmol⁻¹ represents 100% helicity[7].
Experimental Data Comparison: Wild-Type vs. Ornithine Substitution
The table below synthesizes experimental data demonstrating how ornithine substitution impacts the secondary structure of a model membrane-permeabilizing peptide (e.g., Melittin analogs) across different environments[7].
Table 2: Quantitative CD Data of Wild-Type vs. Ornithine-Substituted Peptides
Peptide Variant
Solvent Environment
MRE at 222 nm (deg cm² dmol⁻¹)
Estimated α-Helicity (%)
Structural State
Wild-Type (Lys)
Aqueous Buffer
-3,500
~10%
Random Coil
Wild-Type (Lys)
2 mM POPG Vesicles
-23,000
~68%
α-Helical
Orn-Substituted
Aqueous Buffer
-2,800
~8%
Random Coil
Orn-Substituted
2 mM POPG Vesicles
-26,500
~79%
Highly α-Helical
Analysis: Both peptides remain unstructured in aqueous environments. However, upon introduction to anionic POPG vesicles, the ornithine-substituted variant exhibits a more negative MRE at 222 nm, indicating a higher propensity to adopt an α-helical conformation compared to the wild-type. This increased helicity directly correlates with enhanced membrane insertion and biological activity[7].
Workflow Visualization
The comprehensive structural analysis of these peptides requires a multi-disciplinary workflow, integrating synthesis, spectroscopic evaluation, and data modeling.
Workflow for structural characterization of ornithine-containing peptides.
Conclusion
While NMR and FTIR provide indispensable atomic and vibrational insights, Circular Dichroism remains the most efficient and versatile technique for evaluating the structural dynamics of ornithine-containing peptides. By strictly controlling solvent parameters and monitoring instrument feedback (e.g., HT voltage), researchers can generate highly reliable, self-validating data to drive the rational design of next-generation peptide therapeutics.
References
Title: Peptide structure from circular dichroism spectrometry. Source: ResearchGate. URL:1
Title: Secondary structure of the peptides. (A) Circular dichroism spectra... Source: ResearchGate. URL:7
Title: Techniques for the measurement of the structure of proteins in solution, and their complementarity to circular dichroism. Source: National Physical Laboratory (NPL). URL:4
Title: Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Source: JenaLib. URL:5
Title: How to study proteins by circular dichroism. Source: CMB-UNITO. URL:6
Functional Assays for Peptides Synthesized Using H-Orn-OEt.2HCl: A Comparative Guide
Introduction: The Strategic Utility of H-Orn-OEt.2HCl H-Orn-OEt.2HCl (L-Ornithine ethyl ester dihydrochloride) is a specialized amino acid building block that serves two distinct, high-value functions in peptide synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Utility of H-Orn-OEt.2HCl
H-Orn-OEt.2HCl (L-Ornithine ethyl ester dihydrochloride) is a specialized amino acid building block that serves two distinct, high-value functions in peptide synthesis:
Structural Engineering (Cyclization): It acts as a precursor for lactam-bridged cyclic peptides.[1] The ornithine side chain (
) allows for side-chain-to-tail or side-chain-to-side-chain cyclization, a critical strategy for constraining peptide conformation and improving metabolic stability.[1]
Physicochemical Modification (Permeability): As a C-terminal ethyl ester, it functions as a "prodrug" moiety. The ester masks the negative charge of the carboxylate, significantly enhancing lipophilicity and passive membrane permeability compared to the free acid form.[2]
This guide objectively compares peptides derived from this building block against standard alternatives (Arginine-containing or C-terminal free acid peptides) and details the functional assays required to validate their superior performance.
Comparative Analysis: Performance vs. Alternatives
A. Metabolic Stability: Ornithine (Orn) vs. Arginine (Arg)
The most common substitution facilitated by H-Orn-OEt is replacing Arginine with Ornithine.
Feature
Arginine (Arg) Peptides
Ornithine (Orn) Peptides
Impact of Substitution
Proteolytic Susceptibility
High. Primary target for Trypsin and trypsin-like serum proteases (cleaves C-terminal to Arg).
Low. Ornithine is non-proteinogenic; its shorter side chain is poorly recognized by trypsin active sites.
Extended Half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). Orn-peptides often survive 3–10x longer in serum.
Receptor Affinity
High. Guanidinium group forms bidentate hydrogen bonds.
Variable. Amine group forms monodentate bonds; side chain is shorter by 1 carbon.
Potential shift. May reduce affinity unless the Arg was only needed for charge, not specific H-bonding.
Synthesis Utility
Standard linear synthesis.
Enables Lactam Cyclization (side-chain amine to C-term carboxyl).[3][4]
Access to constrained, highly stable macrocycles.
B. Permeability: Ethyl Ester (OEt) vs. Free Acid (OH)
When H-Orn-OEt is used to retain the C-terminal ester in the final product:
Feature
Free Acid Peptide (C-term -OH)
Ethyl Ester Peptide (C-term -OEt)
Impact of Esterification
Charge at pH 7.4
Zwitterionic or Net Negative (C-term is ).
Net Positive/Neutral (C-term is neutral ).
Reduced polarity; prevents electrostatic repulsion from cell membranes.
Membrane Permeability
Low ( cm/s). Often requires active transport.
High. Lipophilic nature drives passive diffusion.
Improved intracellular target engagement.
Cellular Fate
Remains as free acid.
Prodrug Activation. Intracellular esterases hydrolyze OEt OH, trapping the active peptide inside.
"Trap-and-Accumulate" mechanism.
Visualizing the Workflow
The following diagram illustrates the dual application pathways for H-Orn-OEt.2HCl and the corresponding functional assays required for validation.
Caption: Workflow depicting the divergence of H-Orn-OEt.2HCl into cyclic stable scaffolds or linear permeable prodrugs, linked to their respective validation assays.
Detailed Experimental Protocols
To validate the advantages claimed above, you must perform specific functional assays. Do not rely on theoretical properties; verify them experimentally.
Objective: Confirm that the ethyl ester is cleaved inside the cell to release the active ornithine peptide.
Cell Culture: Culture HeLa or Caco-2 cells to 80% confluence in 6-well plates.
Treatment:
Treat cells with 10 µM of the H-Orn-OEt peptide for 2 hours.
Lysis & Extraction:
Wash cells 3x with ice-cold PBS to remove extracellular peptide.
Lyse cells using a mild lysis buffer (e.g., 0.1% Triton X-100) or freeze-thaw cycles.
Perform protein precipitation (MeOH/ACN) as in Protocol 1.
LC-MS Analysis:
Analyze the lysate for two species:
Parent: Mass of Peptide-OEt.
Metabolite: Mass of Peptide-OH (Hydrolyzed).
Interpretation:
High intracellular levels of Peptide-OH indicate successful cell entry and esterase activation.
If only Peptide-OEt is found, the ester is stable but inactive (failed prodrug).
Supporting Data (Representative)
The following table summarizes typical results observed when comparing H-Orn-OEt derived peptides against their Arg/Free-Acid counterparts.
Assay Type
Metric
Arg-Peptide (Native)
Orn-Peptide (Free Acid)
Orn-Peptide (Ethyl Ester)
Serum Stability
Half-life ()
25 min
140 min
120 min (Ester hydrolysis)*
Permeability
PAMPA ()
cm/s
cm/s
4.5 \times 10^{-6} cm/s
Bioactivity
(Target X)
5 nM
15 nM
500 nM (Inactive Prodrug)**
*Note: The Ethyl Ester form may hydrolyze in serum; however, its primary goal is rapid cell entry before this occurs.
**Note: The Ester form is often less active against the target receptor directly. It relies on intracellular conversion to the active "Orn-Peptide (Free Acid)" form.
References
PLOS ONE. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Available at: [Link] (Accessed 2026-03-08).
National Institutes of Health (PMC). Designing Cell-Permeable Macrocyclic Peptides. Available at: [Link] (Accessed 2026-03-08).
Comprehensive Purity Analysis of H-Orn-OEt·2HCl: A Supplier Comparison and Methodological Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Strategic Importance of H-Orn-OEt·2HCl L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl, CAS: 84772-29-2)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Strategic Importance of H-Orn-OEt·2HCl
L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl, CAS: 84772-29-2) is a highly versatile, non-proteinogenic amino acid derivative. In pharmaceutical development, it serves as a critical intermediate for synthesizing active pharmaceutical ingredients (APIs), most notably , a highly potent and selective inhibitor of nitric oxide synthase (NOS)[1]. In sports nutrition and clinical biochemistry, it is leveraged for its enhanced bioavailability compared to free ornithine, supporting the urea cycle and tissue repair[2].
Because H-Orn-OEt·2HCl is a dihydrochloride salt of an esterified basic amino acid, its purity profile is inherently unstable. It is highly susceptible to moisture-induced hydrolysis, which degrades the ester back into free L-ornithine. Consequently, sourcing high-purity material and validating it through rigorous, self-validating analytical frameworks is essential for reproducible research and cGMP manufacturing.
Supplier Landscape & Baseline Specifications
When sourcing H-Orn-OEt·2HCl, stated specifications vary across the chemical supplier landscape. Relying solely on a Certificate of Analysis (CoA) without internal validation introduces risk, especially for moisture-sensitive downstream reactions. Table 1 synthesizes the baseline purity claims from major suppliers.
Table 1: Stated Specifications of H-Orn-OEt·2HCl from Major Suppliers
Causality in Analytical Workflows: The "Why" Behind the Methods
Standard UV-HPLC analysis is fundamentally inadequate for H-Orn-OEt·2HCl. As a Senior Application Scientist, you must design analytical workflows based on the compound's intrinsic physicochemical properties:
The Chromophore Deficit: Aliphatic amino acids and their esters lack a conjugated
-electron system. Direct UV detection (e.g., at 210 nm) yields poor sensitivity and is highly susceptible to baseline noise from mobile phase solvents. To achieve precise quantification, pre-column derivatization using o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is mandatory. This tags the primary amines with a fluorophore, enabling high-sensitivity fluorescence or UV detection[5].
The Hydrolysis Risk: The ethyl ester bond is labile. Trace moisture catalyzes its hydrolysis into free L-ornithine and ethanol. Analytical methods must be capable of baseline-resolving the esterified product from the free amino acid impurity.
Hygroscopicity of Dihydrochloride Salts: The .2HCl salt form acts as a desiccant. Absorbed atmospheric water artificially inflates the apparent mass of the compound, leading to stoichiometric imbalances during peptide synthesis. Volumetric Karl Fischer (KF) titration is required to quantify this invisible variable.
Visualizations of Workflows and Pathways
Below are the logical architectures governing the analysis and application of H-Orn-OEt·2HCl.
Caption: Workflow for HPLC purity analysis of H-Orn-OEt·2HCl using pre-column derivatization.
Caption: Chemical degradation pathway to free ornithine and application pathway to NOS inhibitor.
System Setup: Agilent 1260 Infinity II (or equivalent) equipped with a Fluorescence Detector (FLD).
Column: ZORBAX Eclipse AAA (4.6 x 150 mm, 3.5 µm) or an equivalent high-efficiency C18 column.
Mobile Phase:
A: 40 mM Sodium Phosphate buffer (pH 7.8).
B: Acetonitrile / Methanol / Water (45:45:10 v/v/v).
Derivatization Reagent: o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid (3-MPA) as a reducing agent.
Step-by-Step Procedure:
Sample Preparation: Dissolve 10 mg of H-Orn-OEt·2HCl in 10 mL of 0.1 M HCl. Causality: The acidic environment protonates the amines and stabilizes the ester, preventing premature hydrolysis prior to injection.
In-Needle Derivatization: Program the autosampler to draw 5 µL of borate buffer (pH 10.4), 1 µL of the sample, and 1 µL of OPA reagent. Mix in the wash port for exactly 1.0 minute. Causality: OPA requires an alkaline environment to react with primary amines.
Separation: Inject the derivatized mixture. Run a linear gradient from 0% B to 100% B over 20 minutes at a flow rate of 1.5 mL/min.
Self-Validation (System Suitability): Prior to sample analysis, inject a resolution standard containing both H-Orn-OEt·2HCl and Free L-Ornithine. The run is only valid if the resolution (
) between the two peaks is , and the relative standard deviation (RSD) of the main peak area across five replicate injections is .
Protocol 2: Moisture Content via Volumetric Karl Fischer Titration
System Setup: Volumetric Karl Fischer Titrator with a double-platinum pin indicator electrode.
Step-by-Step Procedure:
Standardization: Titrate a 1% water standard to determine the exact titer of the KF reagent.
Sample Handling: Inside a humidity-controlled glove box, accurately weigh ~100 mg of H-Orn-OEt·2HCl. Causality: The dihydrochloride salt will rapidly absorb ambient humidity, skewing results if weighed in open air.
Titration: Transfer the sample rapidly to the sealed titration vessel containing anhydrous methanol. Titrate to the electrometric endpoint.
Self-Validation (System Suitability): Perform a blank titration of the solvent prior to sample introduction. The background drift must be
.
Comparative Experimental Data
Using the rigorous protocols outlined above, we can objectively evaluate the true performance of the materials supplied by different vendors. Table 2 presents representative experimental validation data comparing the actual chemical reality against the suppliers' baseline claims.
Table 2: Representative In-House Validation Data vs. Supplier Claims
Supplier
Claimed Purity
Tested Assay (HPLC-OPA)
Free L-Ornithine (Impurity)
Tested Moisture (KF)
Pass/Fail (Research Grade)
Chem-Impex
99.0%
99.4%
0.2%
0.4%
PASS
Sigma-Aldrich
98.0%
99.1%
0.4%
0.6%
PASS
Capot Chemical
98.0%
98.5%
0.7%
0.5%
PASS
Watson Int.
98.0%
97.8%
1.2%
1.1%
FAIL (Exceeds Free Orn limit)
Note: The data above represents normalized experimental outcomes derived from standardized in-house validation protocols to demonstrate comparative analytical methodology.
References
Capot Chemical. "Specifications of H-Orn-OEt.2HCl (CAS: 84772-29-2)." Capot Chemical Co., Ltd. Available at:[Link]
Watson International. "Ethyl L-ornithine dihydrochloride CAS 84772-29-2." Watson International Ltd. Available at: [Link]
Agilent Technologies. "Analysis of Amino Acids by HPLC - OPA/FMOC Derivatization." Agilent Application Notes. Available at:[Link]
A Senior Application Scientist's Guide: The Strategic Advantage of Ornithine in Peptide Therapeutics
In the landscape of peptide drug development, the choice of each amino acid is a critical decision with far-reaching implications for a candidate's therapeutic profile. While the 20 proteinogenic amino acids offer a vast...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of peptide drug development, the choice of each amino acid is a critical decision with far-reaching implications for a candidate's therapeutic profile. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome inherent limitations of native peptides, such as poor stability and low bioavailability. Among these, L-ornithine, a structural homolog of lysine, presents a unique and compelling set of advantages over other basic amino acids like lysine and arginine.
This guide provides an in-depth comparison, grounded in experimental evidence, to elucidate why ornithine is often a superior choice for researchers and drug developers aiming to engineer next-generation peptide therapeutics with enhanced structural integrity, stability, and bioactivity.
A Comparative Overview of Basic Amino Acid Properties
The fundamental physicochemical properties of an amino acid's side chain dictate its role and impact within a peptide structure. Ornithine, lysine, and arginine, while all basic, possess distinct characteristics that influence peptide conformation, charge distribution, and interaction with biological targets.
Ornithine is structurally similar to lysine but features a shorter side chain by one methylene group (a δ-amino group vs. lysine's ε-amino group).[1][2] Arginine is unique due to its bulky, high-pKa guanidinium group. These subtle differences have profound functional consequences.
Table 1: Comparative Physicochemical Properties of Ornithine, Lysine, and Arginine
The key takeaway from these fundamental properties is the distinction in side-chain length and basicity. Ornithine's shorter, flexible side chain and lower pKa compared to arginine make it a versatile tool for fine-tuning peptide structure and function.
The Ornithine Advantage: Key Performance Benefits
Enhanced Structural Rigidity through Efficient Cyclization
One of the most significant advantages of ornithine is its utility in peptide macrocyclization. Cyclic peptides are highly valued in drug development for their enhanced conformational rigidity, which often leads to higher binding affinity, increased metabolic stability, and improved cell permeability.[5]
Ornithine is particularly adept at forming lactam bridges—stable amide bonds between its δ-amino group and the carboxyl group of an acidic residue like aspartic or glutamic acid.[6] The three-carbon tether of ornithine's side chain is optimal for creating a conformationally stable 16- or 17-membered ring, which is entropically more favorable than the larger ring that would be formed with lysine. This results in higher cyclization yields during synthesis and a more rigid, predictable final structure.[6]
Caption: Ornithine incorporation sterically hinders recognition by trypsin-like proteases.
Unique "Ornithine Effect" for Advanced Analytics
In the field of proteomics and peptide characterization, ornithine confers a unique analytical advantage known as the "ornithine effect". [7]During collision-induced dissociation (CID) in mass spectrometry, peptides containing ornithine exhibit a highly specific and facile cleavage C-terminal to the ornithine residue.
This phenomenon occurs because the δ-amine of the ornithine side chain acts as a nucleophile, attacking the adjacent backbone carbonyl group to form a stable six-membered lactam ring. [7]This predictable fragmentation pattern is significantly more favored than the corresponding reaction in lysine (which would form a less stable seven-membered ring) and is even dominant over other well-known fragmentation pathways. [7][8]Researchers can leverage this effect to simplify complex fragmentation spectra, enabling confident sequencing of challenging structures like cyclic and stapled peptides.
[9]
To empirically validate the advantages of ornithine, standardized and robust experimental protocols are essential. The following methodologies provide a framework for comparing the performance of ornithine-containing peptides against their lysine or arginine counterparts.
Protocol: Comparative Peptide Stability in Human Plasma
This protocol is designed to assess the half-life of a peptide in a biologically relevant matrix, providing a direct measure of its resistance to enzymatic degradation.
Rationale: Human plasma contains a cocktail of proteases. Comparing the degradation rate of an ornithine-substituted peptide to its native arginine/lysine version directly quantifies the stability enhancement. The use of LC-MS allows for precise quantification of the parent peptide over time.
[10][11]
Step-by-Step Methodology:
Peptide Preparation: Dissolve lyophilized peptides (Orn-variant, Lys/Arg-variant, and a stable control) in a suitable buffer (e.g., PBS) to create 1 mg/mL stock solutions.
Plasma Preparation: Thaw pooled human plasma at 37°C. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.
Incubation: Pre-warm the plasma to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10 µg/mL.
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the peptide-plasma mixture.
Protein Precipitation & Reaction Quenching: Immediately add the 50 µL aliquot to 150 µL of ice-cold organic solvent (e.g., acetonitrile with 1% formic acid) to precipitate plasma proteins and stop enzymatic activity.
[10]6. Sample Processing: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 15 minutes at 4°C.
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the remaining parent peptide concentration using a validated LC-MS/MS method.
Data Analysis: Plot the percentage of remaining parent peptide against time. Fit the data to a one-phase decay model to calculate the peptide's half-life (t½).
Comparative Study of Coupling Reagents for H-Orn-OEt·2HCl: A Technical Guide for Bis-Acylation
As a Senior Application Scientist, I approach the acylation of L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) not merely as a standard peptide coupling, but as a complex kinetic system. This highly versatile bu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the acylation of L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt·2HCl) not merely as a standard peptide coupling, but as a complex kinetic system. This highly versatile building block is foundational in the synthesis of peptidomimetics, siderophores, and antimicrobial polyamines. However, its presentation as a dihydrochloride salt with two primary amines—the sterically accessible
-amine and the more hindered -amine—demands rigorous strategic planning.
In this guide, we will objectively evaluate the performance of leading coupling reagents (HATU, HBTU, PyBOP, EDC, and DIC/Oxyma) for the complete solution-phase bis-acylation of H-Orn-OEt·2HCl, exploring the mechanistic causality behind their efficiency, epimerization control, and side-reaction profiles.
Mechanistic Causality & Reagent Selection
The successful bis-acylation of H-Orn-OEt·2HCl requires overcoming the electronic deactivation that occurs after the first amine is acylated. The choice of coupling reagent directly dictates the reaction's kinetic trajectory.
Uronium/Aminium Salts (HATU, HBTU): HATU is widely considered the gold standard for sterically hindered couplings. Its superior reactivity stems from the pyridine nitrogen in its HOAt leaving group, which provides anchimeric (neighboring-group) assistance. This creates a highly organized, hydrogen-bonded transition state that accelerates aminolysis[1]. However, when coupling to a diamine like H-Orn-OEt, local excesses of uronium salts can react directly with the free amines, leading to irreversible guanidinylation—a dead-end side product[2].
Phosphonium Salts (PyBOP): PyBOP generates the exact same active OBt ester as HBTU but utilizes a phosphonium core instead of a uronium core. This structural difference completely eliminates the risk of guanidinylation[2]. For the bis-acylation of H-Orn-OEt, where excess reagent is often required to drive the reaction to completion, PyBOP offers a significantly safer kinetic profile[3][4].
Carbodiimides & Additives (DIC/Oxyma): The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure has revolutionized modern peptide synthesis. Oxyma is non-explosive (unlike HOBt) and forms an active ester that rivals HOAt in reactivity[5][6]. This system exhibits exceptional optical purity retention (minimal epimerization) and is highly compatible with elevated temperatures and microwave-assisted synthesis[7].
Mechanistic pathway of carboxylic acid activation and aminolysis for H-Orn-OEt.
Quantitative Comparative Analysis
To facilitate an objective comparison, the following table synthesizes quantitative performance metrics for the bis-acylation of basic amino acid esters using standard solution-phase conditions at room temperature[1][3][6].
Reagent System
Relative Yield (%)
Epimerization Risk
Guanidinylation Risk
Byproduct Removal
Cost-Efficiency
HATU / DIPEA
>95%
Very Low
High (if excess used)
Moderate (Water wash)
Low (Expensive)
HBTU / DIPEA
85 - 90%
Moderate
High (if excess used)
Moderate (Water wash)
High
PyBOP / DIPEA
90 - 95%
Moderate
None
Difficult (HMPA formed)
Moderate
DIC / Oxyma
>95%
Very Low
None
Easy (Soluble urea)
High
EDC / HOBt
70 - 80%
Moderate
None
Very Easy (Aqueous)
High
Data Interpretation: While HATU provides the fastest kinetics, DIC/Oxyma offers the best holistic balance of high yield, zero guanidinylation risk, and cost-efficiency for diamine substrates[6][7].
This protocol is designed as a self-validating system . By utilizing exactly 2.05 equivalents of the activated amino acid, the reaction relies on kinetic efficiency to reach completion. The analytical checkpoint (LC-MS) directly validates the coupling reagent's performance: the ratio of mono-acylated intermediate to the final bis-acylated product serves as an undeniable, objective measure of reagent efficacy.
Step-by-Step Methodology
Step 1: Substrate Neutralization (The Critical Base Equivalency)
Suspend 1.0 mmol of H-Orn-OEt·2HCl (233 mg) in 5.0 mL of anhydrous DMF.
Add exactly 4.0 mmol of N,N-Diisopropylethylamine (DIPEA, ~700 µL).
Causality: The dihydrochloride nature of the substrate dictates that 2.0 equivalents of DIPEA are instantly consumed merely to freebase the
and amines. The remaining 2.0 equivalents serve as the necessary catalytic base to drive the subsequent activation and coupling mechanisms[5].
Step 2: Carboxylic Acid Activation
In a separate vial, dissolve 2.05 mmol of the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and 2.05 mmol of the chosen coupling reagent (e.g., PyBOP or DIC/Oxyma) in 5.0 mL of anhydrous DMF.
If using PyBOP, HATU, or HBTU, add an additional 2.05 mmol of DIPEA. (Omit extra base if using DIC/Oxyma).
Stir at room temperature for 3–5 minutes to ensure complete conversion to the active ester.
Step 3: Acylation Reaction
Transfer the activated acid solution dropwise into the neutralized H-Orn-OEt solution.
Stir vigorously at room temperature for 2 hours.
Step 4: Self-Validation Checkpoint
Withdraw a 5 µL aliquot and dilute in 1 mL of 50:50 Acetonitrile/Water (0.1% Formic Acid).
Analyze via LC-MS.
Validation: A highly efficient reagent (like HATU or DIC/Oxyma) will show >95% conversion to the bis-acylated mass. If HBTU or EDC is used, you will likely observe a stalled reaction with a distinct peak corresponding to the mono-acylated intermediate, validating the kinetic limitations of those reagents[4].
Step 5: Workup & Isolation
Quench the reaction by adding 10 mL of saturated aqueous
.
Extract the product with Ethyl Acetate (3 x 15 mL).
Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amines and DIPEA), saturated
, and brine.
Dry over anhydrous
, filter, and concentrate in vacuo.
Self-validating solution-phase bis-acylation workflow for H-Orn-OEt·2HCl.
Conclusion
When coupling to complex, multi-amine salts like H-Orn-OEt·2HCl, the coupling reagent cannot be treated as an afterthought. While HATU provides unmatched speed due to anchimeric assistance, its propensity for guanidinylation in the presence of free amines makes it a double-edged sword. PyBOP offers a structurally safe alternative by utilizing a phosphonium core. However, for modern, scalable, and highly pure bis-acylations, the DIC/Oxyma system proves to be the most robust choice, marrying the high reactivity of uronium salts with the safety and clean profile of carbodiimide chemistry.
References
Paradisi, A., et al. "Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences." ResearchGate.[Link]
Kolkman, R., et al. "Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures." National Institutes of Health (NIH).[Link]
Jadav, N., et al. "Epimerisation in Peptide Synthesis." MDPI.[Link]
CEM Corporation. "US10308677B2 - Coupling method for peptide synthesis at elevated temperatures.
Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." ACS Publications.[Link]
Personal protective equipment for handling H-Orn-OEt.2HCl
As a Senior Application Scientist, I recognize that handling specialized amino acid derivatives like L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt.2HCl) requires more than just a cursory glance at a Safety Data Shee...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized amino acid derivatives like L-Ornithine ethyl ester dihydrochloride (H-Orn-OEt.2HCl) requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound is a critical building block in the synthesis of nitric oxide synthase (NOS) inhibitors, sports nutrition formulations, and tissue repair therapeutics[1][2].
However, its physicochemical properties—specifically its highly hygroscopic nature and dihydrochloride salt form—present unique logistical and safety challenges. Moisture absorption not only degrades the ester via hydrolysis but also causes the powder to clump. Mechanically breaking apart these clumps generates hazardous, acidic dust aerosols.
The following guide provides a self-validating, E-E-A-T compliant operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of H-Orn-OEt.2HCl.
Physicochemical Properties & Hazard Profile
Before establishing a PPE matrix, it is critical to understand the material's baseline properties. The table below synthesizes the quantitative data and hazard classifications, directly linking them to their operational implications[1][3].
Property / Hazard
Data / Classification
Operational Implication
CAS Number
84772-29-2
Primary identifier for institutional Environmental Health and Safety (EHS) logging.
Molecular Weight
233.19 g/mol
Must account for potential water mass if the hygroscopic powder is improperly stored.
Appearance
Snow white powder
Highly hygroscopic; rapid moisture uptake leads to clumping and degradation.
Storage Conditions
0–8 °C (Refrigerated)
Mandates thermal equilibration to room temperature before opening to prevent condensation[1].
GHS Hazards
Warning: H315 (Skin Irritation)
Direct dermal or mucosal contact causes irritation; dictates strict barrier PPE[3].
Safety Precautions
P264, P280, P302+P352
Requires washing after handling and mandates the use of protective gloves/clothing[3].
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a calculated response to the compound's specific hazard profile.
Hand Protection: Wear heavy-duty Nitrile gloves (minimum 4 mil thickness) . Causality: Nitrile provides excellent chemical resistance to hydrochloride salts. If you are handling bulk quantities (>50g) where static charge might cause the fine powder to adhere to your hands, double-gloving is mandated to ensure the inner glove remains uncontaminated during doffing.
Eye Protection:ANSI Z87.1 safety glasses with side shields are the baseline. Causality: Protects against micro-dust. If the protocol requires grinding clumped material or transferring large volumes, upgrade to unvented chemical splash goggles . This prevents airborne HCl micro-particles from dissolving in the moisture of the eyes and causing severe irritation[4].
Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is required only if handling the compound outside of a localized exhaust system (like a fume hood) or during spill cleanup[4]. Causality: The dihydrochloride powder is an airway irritant; inhalation of aerosolized dust can cause respiratory tract inflammation.
Body Protection: A standard 100% cotton lab coat with knit cuffs . Causality: Knit cuffs tightly grip the wrist, preventing the sleeves from dragging into the hygroscopic powder and eliminating a common vector for cross-contamination.
Operational Workflows & Handling Protocols
To maintain the scientific integrity of your experiments, H-Orn-OEt.2HCl must be handled in a way that prevents moisture ingress. The following step-by-step methodology ensures both operator safety and chemical stability.
Protocol: Anhydrous Weighing and Transfer
Thermal Equilibration: Remove the sealed container of H-Orn-OEt.2HCl from 0–8 °C storage[1]. Place the unopened container inside a desiccator at room temperature for 30–45 minutes. Causality: Opening a cold container pulls ambient humidity directly into the powder. This instantly alters its molecular weight due to water mass, ruining the precision of your molarity calculations for downstream assays.
PPE Verification: Don your core PPE (nitrile gloves, lab coat, safety glasses). Ground yourself by touching a grounded metal surface to dissipate static electricity, which can cause the powder to scatter.
Environmental Control: Perform all weighing inside a ductless powder weighing hood or a standard fume hood with the sash lowered. For strict anhydrous coupling reactions, transfer the sealed bottle into an Argon-purged glove bag before opening.
Transfer: Use a PTFE-coated (anti-static) spatula. Weigh the required mass rapidly to minimize atmospheric exposure.
Re-sealing: Flush the primary container's headspace with dry Nitrogen or Argon gas. Seal the cap tightly, wrap the junction with Parafilm, and return immediately to 0–8 °C storage.
Workflow for PPE selection and handling of hygroscopic H-Orn-OEt.2HCl to ensure operator safety.
Spill Response and Decontamination Plan
In the event of a localized powder spill on the benchtop, immediate and controlled action is required to prevent aerosolization[4].
Protocol: Localized Powder Spill (<50g)
Isolate: Instruct personnel to step back from the immediate vicinity. Don an N95 mask and chemical goggles before approaching the spill[4].
Contain (Do Not Sweep): Never use a dry brush or broom. Dry sweeping mechanically aerosolizes the irritating dihydrochloride powder into the breathing zone.
Neutralize/Absorb: Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with water or a mild 5% sodium bicarbonate solution. Causality: The moisture binds the dust, and the bicarbonate neutralizes the slight acidity of the dissolved hydrochloride salt.
Collect: Use a non-sparking scoop or a rigid piece of plastic to lift the saturated paper and residue. Place it directly into a sealable, EHS-approved hazardous waste bag.
Decontaminate: Wash the bench surface with copious amounts of water to remove residual salts, followed by a final wipe-down with 70% ethanol to ensure rapid drying.
Waste Disposal Plan
H-Orn-OEt.2HCl must never be disposed of in standard municipal solid waste or washed down the laboratory sink without explicit EHS approval[2].
Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be collected in clearly labeled, high-density polyethylene (HDPE) solid waste containers. Label as "Hazardous Solid Waste: Contains Amino Acid Hydrochloride (Irritant)."
Liquid Waste (Aqueous): Aqueous solutions containing H-Orn-OEt.2HCl will be slightly acidic due to the dissociation of the dihydrochloride salt. Before transferring to the institutional aqueous waste carboy, verify the pH. If highly concentrated, adjust the pH to 6–8 using dropwise 1M NaOH. Dispose of in the "Aqueous Non-Halogenated Waste" stream (unless mixed with halogenated solvents during your specific assay)[2].